4'-Nitrobenzanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGQGZYFQSCZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187554 | |
| Record name | 4'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
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Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3393-96-2 | |
| Record name | N-(4-Nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Nitrobenzanilide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4'-Nitrobenzanilide | |
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| Record name | 4'-nitrobenzanilide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.220 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVS8N4KV2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Nitrobenzanilide, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound, with the CAS Number 3393-96-2 , is an organic compound that serves as a valuable building block in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2] Its IUPAC name is N-(4-nitrophenyl)benzamide .[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3393-96-2 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [3][4][5] |
| Molecular Weight | 242.23 g/mol | [3][4][5] |
| Melting Point | 202-204 °C | |
| Appearance | White to orange to green powder/crystal | |
| Solubility | Soluble in DMSO. Low solubility in water (2.2 µg/mL at pH 7.4). | [3] |
| Density | 1.344 g/cm³ | |
| Boiling Point | 327 °C at 760 mmHg | |
| Flash Point | 199 °C | [1] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Table 2: Spectroscopic Data Summary for this compound
| Technique | Key Data and Observations | Source |
| ¹H NMR | Spectra are available for review. | [6] |
| ¹³C NMR | Spectra are available for review. | |
| IR Spectroscopy | Key peaks corresponding to N-H, C=O (amide), and N-O (nitro) stretching are identifiable. | [3][7][8] |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 242. Key fragments at m/z 105 and 77. | [3] |
| UV/Visible Spectroscopy | Spectral data is available for analysis. |
Synthesis of this compound
This compound is typically synthesized via the acylation of 4-nitroaniline with benzoyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-nitroaniline
-
Benzoyl chloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Toluene or a similar inert solvent
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-nitroaniline in a suitable volume of anhydrous toluene.
-
Addition of Base: Add a slight molar excess of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl produced during the reaction.
-
Addition of Acylating Agent: Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with water to remove the hydrochloride salt of the base.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.
-
Characterization: Dry the purified product and characterize it using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: Synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized, making it a key precursor for the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: It serves as a building block for the creation of novel drug candidates.[2] The benzanilide scaffold is present in a number of biologically active compounds.
-
Dye Manufacturing: It is used in the synthesis of various dyes.[1]
-
Materials Science: It is employed in the development of new materials with specific properties.[2]
While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery. The nitroaromatic group, in general, is a known pharmacophore and can be found in various antimicrobial and antiparasitic drugs.[9]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Category | Signal Word | Hazard Statement |
| Serious eye damage/eye irritation | 2A | Warning | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
It is recommended to consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General experimental workflow.
References
- 1. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound(3393-96-2) 1H NMR [m.chemicalbook.com]
- 7. This compound(3393-96-2) IR2 spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
4'-Nitrobenzanilide chemical structure and IUPAC name
This guide provides a detailed overview of the chemical structure and systematic nomenclature of 4'-Nitrobenzanilide, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
This compound is an organic compound with the molecular formula C13H10N2O3[1][2][3][4][5][6]. Its chemical structure consists of a benzamide core where the nitrogen of the amide group is substituted with a 4-nitrophenyl group.
The systematic and preferred IUPAC name for this compound is N-(4-nitrophenyl)benzamide [3]. It is also known by several other synonyms, including:
-
N-(p-Nitrophenyl)benzamide[1]
Structural Representation
The core structure of this compound is a benzanilide, which is a derivative of benzamide with a phenyl substituent on the nitrogen atom. In this specific molecule, the substituent on the nitrogen is a phenyl group that is itself substituted with a nitro group (-NO2) at the para (4-position) of the ring.
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Data
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C13H10N2O3 | [1][2][3][4][5][6] |
| Molecular Weight | 242.23 g/mol | [1][2][3][4] |
| CAS Registry Number | 3393-96-2 | [1][3][7] |
This information is fundamental for experimental design, enabling accurate calculations for molarity, reaction stoichiometry, and analytical characterization.
Logical Relationship of Nomenclature
The IUPAC name N-(4-nitrophenyl)benzamide can be deconstructed to understand the molecule's structure logically. The following diagram illustrates this relationship.
References
- 1. This compound [webbook.nist.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 4'-Nitrobenzanilide: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitrobenzanilide is a nitroaromatic compound with significant potential in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and potential reactions, and an exploration of its known and potential biological activities. The information is curated to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and conceptual relationships are visualized using logical diagrams.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its core structure consists of a benzoyl group attached to a 4-nitroaniline moiety. The presence of the nitro group significantly influences its chemical properties and potential biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 242.23 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 202-204 °C | [3] |
| Boiling Point | 327 °C at 760 mmHg | |
| Density | 1.344 g/cm³ | |
| Flash Point | 199 °C | [4] |
| Solubility | Soluble in DMSO. Limited solubility in water. | [5] |
| CAS Number | 3393-96-2 | [1][2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Reference |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), N-H bending (amide II), and asymmetric and symmetric stretching of the nitro group. | [6] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 242. | [1] |
| UV/Visible Spectroscopy | Provides information on the electronic transitions within the molecule, influenced by the aromatic rings and the nitro group. | [6] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on both the benzoyl and nitrophenyl rings. | |
| ¹³C NMR Spectroscopy | Resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings. |
Synthesis and Reactivity
The primary method for the synthesis of this compound involves the acylation of 4-nitroaniline with benzoyl chloride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the acylation of 4-nitroaniline.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or a similar non-polar solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Büchner funnel and flask
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent like anhydrous diethyl ether.
-
Add a stoichiometric equivalent of pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.
-
Slowly add benzoyl chloride to the stirred solution at room temperature. An exothermic reaction may occur, so controlled addition is crucial.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl solution (to remove excess pyridine), water, and saturated NaHCO₃ solution (to remove any remaining acid).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound crystals.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Reactivity Profile
The chemical reactivity of this compound is dictated by the functional groups present: the amide linkage, the electron-withdrawing nitro group, and the two aromatic rings.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitroaniline. The reaction kinetics are influenced by the pH and temperature of the reaction medium.[7]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group, forming 4'-aminobenzanilide. This transformation can be achieved using various reducing agents, such as indium metal in the presence of ammonium chloride.[8] This derivative can be a valuable intermediate for further chemical modifications.
-
Electrophilic Aromatic Substitution: The benzene ring derived from the benzoyl group is deactivated by the adjacent carbonyl group, making it less susceptible to electrophilic attack. The nitrophenyl ring is strongly deactivated by the nitro group. Therefore, forcing conditions would be required for further electrophilic substitution on either ring.[9][10][11][12]
-
Nucleophilic Aromatic Substitution: The nitro group strongly activates the nitrophenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the position para to the nitro group is already substituted by the amide nitrogen. Thus, nucleophilic attack is more likely to occur at the ortho positions under suitable conditions with strong nucleophiles.[13][14]
Logical Diagram of Reactivity:
Caption: Key chemical reactions of this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of nitroaromatic compounds and benzanilides has been investigated for various therapeutic applications. The presence of the nitro group is a key pharmacophore that can be involved in bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of anticancer and antimicrobial agents.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown activity against both Gram-positive and Gram-negative bacteria.[15][16] The mechanism often involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.
-
Anticancer Activity: The cytotoxicity of nitro-substituted compounds has been explored against various cancer cell lines. For instance, some nitrobenzamide derivatives have shown cytotoxic effects on leukemic cell lines.[17] The antiproliferative activity is often linked to the induction of apoptosis.
-
Enzyme Inhibition: Anilide and nitroaniline derivatives have been studied as enzyme inhibitors. For example, 4-nitroaniline has been shown to be a mixed inhibitor of human tissue kallikrein.[18] This suggests that this compound could be investigated as a potential inhibitor for various enzymes.
It is important to note that the biological activity and toxicity of nitroaromatic compounds are closely linked. The reduction of the nitro group can lead to the formation of toxic intermediates. Therefore, any drug development efforts involving this compound would require a thorough toxicological evaluation.
Conceptual Signaling Pathway Involvement (Hypothetical):
Based on the known activities of related compounds, this compound could potentially modulate various cellular signaling pathways. For instance, if it exhibits anticancer properties, it might interfere with pathways involved in cell cycle regulation, apoptosis, or cellular stress responses.
References
- 1. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound [webbook.nist.gov]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Electrophilic Substitution Reactions Electrophilic Substitution Reactions by Unacademy [unacademy.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Nitrobenzanilide molecular weight and formula
An In-Depth Technical Guide to 4'-Nitrobenzanilide
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular and Physical Properties
This compound is a chemical compound with the IUPAC name N-(4-nitrophenyl)benzamide[1][2]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H10N2O3 | [1][2][3][4] |
| Molecular Weight | 242.23 g/mol | [1][2][3][4] |
| Exact Mass | 242.0691 g/mol | [1][3] |
| CAS Registry Number | 3393-96-2 | [1][2] |
| Appearance | White to orange to green powder/crystal | [4][5][6] |
| Melting Point | 202-204 °C | [4][5][6][7] |
| Elemental Analysis | C: 64.46%, H: 4.16%, N: 11.56%, O: 19.81% | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of 4-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
Pyridine or aqueous sodium hydroxide
-
Dichloromethane or other suitable solvent
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent such as dichloromethane.
-
Add a stoichiometric equivalent of a base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to yield the purified product.
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using various analytical techniques.
2.2.1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is effective.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[8]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and quantification of volatile components and impurities.[9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Oven Program: An appropriate temperature program is developed to ensure the separation of all components. The injector temperature should be high enough to ensure volatilization without degradation.
-
Mass Spectrometry: Typically operated in electron ionization (EI) mode. The resulting mass spectrum will provide a molecular ion peak and a fragmentation pattern characteristic of this compound.
2.2.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for qualitative identification and quantitative analysis based on absorbance.[9]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile or cyclohexane).
-
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent.
-
Scan the absorbance of the solution across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
References
- 1. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. medkoo.com [medkoo.com]
- 4. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound CAS#: 3393-96-2 [m.chemicalbook.com]
- 6. This compound | 3393-96-2 [amp.chemicalbook.com]
- 7. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]
- 8. Separation of 4’-Nitrobenzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 4'-Nitrobenzanilide from 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4'-Nitrobenzanilide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most efficient pathway involves a two-step process: the conversion of 4-nitrobenzoic acid to its highly reactive acyl chloride derivative, 4-nitrobenzoyl chloride, followed by the acylation of aniline.
Core Synthesis Pathway
The synthesis of this compound from 4-nitrobenzoic acid is fundamentally an amide bond formation reaction. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid group must first be activated. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, which is significantly more electrophilic and readily reacts with an amine.
The overall transformation can be summarized as follows:
-
Activation Step: 4-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 4-nitrobenzoyl chloride.[1][2]
-
Coupling Step: The resulting 4-nitrobenzoyl chloride is then reacted with aniline in a nucleophilic acyl substitution reaction to yield the final product, this compound.[3]
Data Presentation
For clarity and comparative purposes, the physical properties of the key compounds involved in this synthesis and a summary of a representative experimental protocol are presented in the tables below.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 237 | Pale yellow crystalline powder |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 71 - 73 | Yellow crystalline solid |
| Aniline | C₆H₇N | 93.13 | -6 | Colorless to pale yellow oily liquid |
| This compound | C₁₃H₁₀N₂O₃ | 242.23 | 217 | White to off-white crystalline powder |
Data sourced from[1][4][5][6].
Table 2: Summary of a Representative Two-Step Synthesis Protocol
| Step | Reactants | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Acyl Chloride Formation | 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | None (SOCl₂ as reagent and solvent) | ~20 hours | Reflux | 97 - 98 |
| 2. Amide Formation | 4-Nitrobenzoyl Chloride, Aniline | - | Benzene | Not Specified | Reflux | ~100 (quantitative) |
Reaction Mechanisms and Pathways
The chemical transformations underpinning this synthesis are illustrated in the following diagram. The process begins with the activation of the carboxylic acid, followed by the nucleophilic attack of the amine on the activated acyl chloride intermediate.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis. All operations involving corrosive or volatile reagents should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid
This procedure is adapted from established methods utilizing thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[1]
Materials:
-
4-Nitrobenzoic acid (16.7 g, 0.10 mole)
-
Thionyl chloride (SOCl₂) (16 mL, 0.22 mole)
-
500 mL round-bottom flask
-
Reflux condenser
-
Calcium chloride drying tube
-
Heating mantle
-
Reduced pressure distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, place 16.7 g of 4-nitrobenzoic acid and 16 mL of thionyl chloride. Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Continue heating for approximately 20 hours. The solid 4-nitrobenzoic acid will gradually dissolve as it is converted to the liquid acyl chloride. The reaction is considered complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases, resulting in a clear, yellow liquid.[1]
-
Workup and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. A water bath can be used for heating. Following this, distill the remaining liquid under reduced pressure.[2]
-
Isolation: Collect the fraction boiling at approximately 155 °C at 20 mmHg.[2] The distillate will solidify upon cooling to yield pale yellow, needle-like crystals of 4-nitrobenzoyl chloride.
-
Yield: The expected yield is approximately 18.0-18.2 g (97-98%), with a reported melting point of 72-73 °C.[1]
Protocol 2: Synthesis of this compound from 4-Nitrobenzoyl Chloride and Aniline
This protocol describes the coupling of the synthesized 4-nitrobenzoyl chloride with aniline.
Materials:
-
4-Nitrobenzoyl chloride (9.28 g, 0.05 mole)
-
Aniline (9.31 g, 0.10 mole)
-
Benzene (or a suitable inert solvent like Dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-nitrobenzoyl chloride in a suitable volume of an inert solvent, such as benzene.
-
Reaction: To this solution, add a solution of aniline (2 equivalents) in the same solvent. A second equivalent of aniline acts as a base to neutralize the HCl produced during the reaction. The reaction is typically exothermic. Stir the mixture and heat under reflux to ensure the reaction goes to completion. The formation of a precipitate (aniline hydrochloride) will be observed.
-
Workup and Isolation: After the reaction is complete (can be monitored by TLC), cool the mixture to room temperature. Filter the mixture to remove the aniline hydrochloride precipitate.
-
Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with water and then a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white or off-white solid. A near-quantitative yield is expected.[7] The reported melting point of the purified product is 217 °C.[4]
Experimental Workflow Visualization
The logical flow of the experimental procedure, from initial setup to final product characterization, is depicted below.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Formation of 4'-Nitrobenzanilide
This technical guide provides a comprehensive overview of the fundamental reaction mechanism for the synthesis of 4'-Nitrobenzanilide, a key intermediate in the production of dyes, pharmaceuticals, and other complex organic compounds.[1][2] The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, experimental protocols, and structured data presentation.
Core Reaction and Mechanism
The formation of this compound is classically achieved through a Schotten-Baumann reaction , a well-established method for synthesizing amides from amines and acyl chlorides.[3][4] This reaction involves the acylation of p-nitroaniline with benzoyl chloride. The underlying mechanism is a nucleophilic acyl substitution , which proceeds through a distinct addition-elimination pathway.[5][6]
The reaction can be summarized as follows:
-
Reactants : Benzoyl Chloride and p-Nitroaniline
-
Product : this compound (also known as N-(4-nitrophenyl)benzamide)[7]
-
Byproduct : Hydrochloric Acid (HCl)
The mechanism unfolds in the following key steps:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[3][8] This initial attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom.
-
Formation of a Tetrahedral Intermediate : This nucleophilic addition results in the formation of a transient, unstable tetrahedral intermediate.[8][9] In this state, the former carbonyl carbon is bonded to the oxygen (now an alkoxide), the original phenyl group, the chloride, and the newly attached p-nitroaniline group.
-
Collapse of the Intermediate and Elimination : The tetrahedral intermediate is short-lived and collapses to reform the stable carbonyl double bond.[10] To do so, it expels the most stable leaving group, which in this case is the chloride ion (Cl⁻). Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[8]
-
Deprotonation : The resulting product is a protonated amide. A base, such as pyridine or sodium hydroxide, which is typically added to the reaction mixture, abstracts the proton from the nitrogen atom.[11][12] This step is crucial as it neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction equilibrium towards the product.[4][11]
Visualizing the Reaction Pathway
The logical flow of the nucleophilic acyl substitution mechanism for this compound formation is illustrated below.
Quantitative Data Summary
The following table summarizes key quantitative data for the product, this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [7][13][14] |
| Molecular Weight | 242.23 g/mol | [2][13][14] |
| Melting Point | 202-204 °C | [2] |
| Theoretical Yield | Up to 99% | [15] |
| Appearance | White to off-white powder | [15] |
| CAS Number | 3393-96-2 | [13][14][16] |
Experimental Protocol
This section outlines a generalized laboratory protocol for the synthesis of this compound via the Schotten-Baumann reaction. This procedure should be performed with appropriate safety precautions, including the use of a fume hood, as benzoyl chloride is lachrymatory.[4]
Materials:
-
p-Nitroaniline
-
Benzoyl Chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable aprotic solvent[11]
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar or mechanical stirrer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve p-nitroaniline in a suitable volume of dichloromethane. Add an equimolar amount of 10% aqueous sodium hydroxide solution to the flask. Cool the biphasic mixture in an ice bath to 0-5 °C with vigorous stirring.
-
Reagent Addition : Slowly add a slight molar excess (approx. 1.1 equivalents) of benzoyl chloride dropwise to the stirring mixture using a dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.[4]
-
Reaction : After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Extraction : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove any unreacted amine and base), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline product.
-
Characterization : The identity and purity of the final product can be confirmed using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is depicted in the diagram below.
References
- 1. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 2. Cas 3393-96-2,this compound | lookchem [lookchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.it [fishersci.it]
- 12. jk-sci.com [jk-sci.com]
- 13. This compound [webbook.nist.gov]
- 14. scbt.com [scbt.com]
- 15. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 16. This compound | 3393-96-2 [amp.chemicalbook.com]
Spectral Analysis of 4'-Nitrobenzanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 4'-Nitrobenzanilide, a key chemical intermediate. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Core Spectral Data
The following sections present the quantitative spectral data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | Doublet | 2H | Protons ortho to the nitro group |
| ~7.95 | Doublet | 2H | Protons meta to the nitro group |
| ~7.85 | Multiplet | 2H | Protons ortho to the carbonyl group |
| ~7.55 | Multiplet | 3H | Protons meta and para to the carbonyl group |
| ~10.5 | Singlet (broad) | 1H | Amide proton (N-H) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within this compound.
| Chemical Shift (ppm) | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~145 | Carbon bearing the nitro group |
| ~143 | Quaternary carbon of the nitro-substituted ring |
| ~134 | Quaternary carbon of the benzoyl ring |
| ~132 | CH carbon para to the carbonyl group |
| ~129 | CH carbons ortho to the carbonyl group |
| ~128 | CH carbons meta to the carbonyl group |
| ~125 | CH carbons meta to the nitro group |
| ~120 | CH carbons ortho to the nitro group |
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in this compound through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H stretch (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1595 | Strong | C=C stretch (aromatic) |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
| ~1290 | Medium | C-N stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.[1]
| m/z | Relative Intensity (%) | Assignment |
| 242 | 11.12 | [M]⁺ (Molecular ion) |
| 122 | - | [C₇H₅NO]⁺ |
| 105 | 99.99 | [C₇H₅O]⁺ (Benzoyl cation) |
| 92 | - | [C₆H₄N]⁺ |
| 77 | 46.66 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | - | [C₅H₅]⁺ |
| 51 | 10.73 | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.
NMR Spectroscopy
¹H and ¹³C NMR
A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The spectra were recorded on a Varian CFT-20 spectrometer or an equivalent instrument.[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet technique. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The resulting fine powder was then compressed in a pellet press to form a thin, transparent disc. The spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer or a similar instrument, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using an Electron Ionization (EI) source on a Hitachi M-80A mass spectrometer or a comparable instrument.[1] The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 4'-Nitrobenzanilide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4'-Nitrobenzanilide. Due to the limited availability of direct quantitative data for this compound in common organic solvents, this document summarizes the known data, offers insights into its expected solubility based on structurally analogous compounds, and provides detailed experimental protocols for determining solubility.
Quantitative Solubility Data
Quantitative experimental data on the solubility of this compound in a range of common organic solvents is notably scarce in publicly available literature. A single data point has been identified in an aqueous buffer.
Table 1: Quantitative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | 2.2 µg/mL |
| Methanol | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available |
| Acetone | Data Not Available | Data Not Available |
| Isopropanol | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Qualitatively described as "soluble" |
| Acetonitrile | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | Data Not Available | Data Not Available |
| Toluene | Data Not Available | Data Not Available |
| Hexane | Data Not Available | Data Not Available |
Expected Solubility Profile: An Analysis of Analogous Compounds
To estimate the solubility behavior of this compound, it is instructive to examine the solubility of structurally similar compounds: 4-nitrobenzaldehyde, 4-nitroaniline, and benzanilide. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in each other.
This compound possesses a polar nitro group (-NO₂) and an amide linkage (-C(O)NH-), which can participate in hydrogen bonding, as well as two aromatic rings which contribute to its nonpolar character. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the amide and nitro groups in this compound, some degree of solubility is expected. For comparison, 4-nitroaniline is very soluble in methanol and soluble in ethanol[1]. 4-nitrobenzaldehyde is also soluble in ethanol[2][3][4][5][6]. Benzanilide, which lacks the polar nitro group, is soluble in ethanol[7][8][9]. This suggests that this compound is likely to be soluble in these alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments. Acetone is a good solvent for both 4-nitroaniline and benzanilide[8][9][10]. 4-nitrobenzaldehyde is also soluble in acetone[2]. As noted, this compound is qualitatively described as soluble in DMSO. Given that many organic compounds exhibit high solubility in DMSO, it is expected to be a good solvent for this compound. 4-nitroaniline is soluble in acetonitrile[1]. Therefore, good solubility in these solvents is anticipated.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant nonpolar character of the two benzene rings, some solubility in nonpolar solvents might be expected. However, the polar functional groups will likely limit this solubility. Benzanilide, being less polar than this compound, is soluble in toluene[11][12]. 4-nitroaniline is slightly soluble in toluene and benzene[1][13]. It is therefore predicted that this compound will have limited solubility in nonpolar solvents like toluene and will be poorly soluble in very nonpolar solvents like hexane.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The following are established methodologies for this purpose.
3.1. Isothermal Saturation Method (Shake-Flask Method)
This is a widely used and reliable method for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the solvent in a sealed container, such as a jacketed glass vessel or a flask.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally but is typically 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Quantification: A known volume or mass of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined gravimetrically. Alternatively, the concentration of the solute in the saturated solution can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy, after appropriate dilution.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.
3.2. Gravimetric Method
This is a straightforward application of the isothermal saturation method where the final quantification is done by weighing.
Methodology:
-
Follow steps 1 and 2 of the Isothermal Saturation Method.
-
After equilibration, allow the solid to settle.
-
Carefully transfer a known mass or volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Weigh the container with the dried solute.
-
The mass of the dissolved solute is the final mass minus the initial mass of the container.
-
Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A general workflow for the experimental determination of solubility.
Diagram 2: Factors Influencing the Solubility of this compound
Caption: Key factors influencing the solubility of an organic compound.
References
- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 555-16-8: 4-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]
- 6. 4-Nitrobenzaldehyde CAS#: 555-16-8 [m.chemicalbook.com]
- 7. webqc.org [webqc.org]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-nitroaniline [stenutz.eu]
A Comprehensive Technical Guide to the Safe Handling of 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known hazards and recommended safety precautions for the handling of 4'-Nitrobenzanilide. The information is intended to support researchers, scientists, and professionals in the field of drug development in establishing safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary known hazard is serious eye irritation.[1][2][3] While comprehensive toxicological data is not publicly available, its chemical structure, belonging to the family of aromatic nitro compounds, warrants a cautious approach to handling.
GHS Hazard Statements
GHS Precautionary Statements
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][4][5][6][7] |
| Molecular Weight | 242.23 g/mol | [1][4][5][6][7] |
| CAS Number | 3393-96-2 | [1][4][5][7] |
| Appearance | White to orange to green powder/crystal | [3][4] |
| Melting Point | 202-204 °C | [3][4][8] |
| Boiling Point | 327 °C at 760 mmHg | [8] |
| Flash Point | 151.5 °C | [8] |
| Density | 1.344 g/cm³ | [8] |
| Solubility | 2.2 µg/mL at pH 7.4 | [1] |
Toxicological Data
As of the latest available information, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. One safety data sheet explicitly states "no data available" for acute oral, inhalation, and dermal toxicity.[9]
Given the absence of specific data, it is prudent to handle this compound as a substance with potential for toxicity. The principles of ALARA (As Low As Reasonably Achievable) should be strictly followed to minimize exposure.
Experimental Protocols for Hazard Assessment
While specific experimental reports on the toxicology of this compound are not available, the assessment of a novel chemical's hazards typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the systematic evaluation of a substance's potential effects on human health and the environment.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
The "Acute Toxic Class Method" is a stepwise procedure used to estimate the acute oral toxicity of a substance.
-
Initial Considerations: Before the test, all available information on the substance is reviewed, including its identity, chemical structure, and any existing toxicological data on related compounds.[10]
-
Animal Selection and Preparation: Healthy, young adult animals of a single sex (typically females) from common laboratory strains are used.[10] The animals are acclimatized to the laboratory conditions before the study.
-
Dosing: The test substance is administered orally in a stepwise manner to a small group of animals (typically 3 per step) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]
-
Observation: The animals are observed for signs of toxicity and mortality for a defined period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Procedure Progression: The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.[10] This process continues until the criteria for a specific toxicity class are met.
Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.
-
Animal Selection: Healthy, young adult albino rabbits are typically used for this test.
-
Application: A small, measured amount of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation or corrosion at specific intervals after application (e.g., 1, 24, 48, and 72 hours). The degree of eye reaction is scored for the cornea, iris, and conjunctiva.
-
Classification: The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed eye lesions.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
Spill Response Workflow
In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a this compound chemical spill response.
Reactivity and Stability
This compound is stable under normal conditions. However, as an aromatic nitro compound, it may be reactive with strong oxidizing agents and strong bases.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is the responsibility of the generator to determine the proper waste classification and disposal method.
This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to handling this chemical. All laboratory personnel should be trained on the specific hazards and safe handling procedures for the chemicals they work with.
References
- 1. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3393-96-2 [amp.chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of N-Phenyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-4-nitrobenzamide is a chemical compound that has been noted in scientific literature primarily as a synthetic intermediate in the preparation of more complex molecules. While a singular, seminal discovery event is not prominently documented, its synthesis is rooted in established organic chemistry principles. This guide provides a comprehensive overview of its history, physicochemical properties, and detailed synthetic protocols. Notably, specific biological signaling pathways for N-Phenyl-4-nitrobenzamide are not extensively characterized in publicly available research, precluding the detailed pathway diagrams as initially requested. This paper will focus on the available chemical and physical data, and the broader context of N-phenylbenzamide derivatives' biological activities.
Introduction and Historical Context
The history of N-Phenyl-4-nitrobenzamide is intertwined with the broader exploration of benzamide and nitroaniline chemistries throughout the 20th century. While a specific "discoverer" is not clearly cited in available literature, its synthesis follows well-trodden paths of amide formation. A French patent filed in 1981 describes a process for its preparation, indicating its use as a known compound by that time.[1] Earlier, a 1978 US patent detailed the synthesis of 4-nitrobenzanilide, a key precursor, highlighting the industrial and research interest in this class of compounds during that era.[2][3]
The primary role of N-Phenyl-4-nitrobenzamide in the scientific literature appears to be that of a chemical intermediate. It serves as a building block for the synthesis of more complex molecules, particularly in the development of derivatives with potential pharmacological activities. For instance, it is a precursor in the synthesis of 2',4,4'-trinitrobenzanilide, an intermediate for monomers used in high-strength fibers.[2] While the direct biological effects of N-Phenyl-4-nitrobenzamide are not extensively studied, the broader class of N-phenylbenzamide derivatives has been investigated for various therapeutic applications, including as antiparasitic and antiviral agents.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of N-Phenyl-4-nitrobenzamide is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | PubChem |
| Molecular Weight | 242.23 g/mol | PubChem |
| CAS Number | 3460-11-5 | PubChem |
| Appearance | Likely a solid, based on related compounds | General Chemical Knowledge |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents | General Chemical Knowledge |
| InChI | InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16) | PubChem |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem |
Experimental Protocols: Synthesis of N-Phenyl-4-nitrobenzamide
The synthesis of N-Phenyl-4-nitrobenzamide is typically achieved through the acylation of aniline with 4-nitrobenzoyl chloride. Several variations of this method exist, and a general, representative protocol is detailed below.
General Synthesis via Acylation of Aniline
This protocol describes the reaction of aniline with 4-nitrobenzoyl chloride to yield N-Phenyl-4-nitrobenzamide.
Materials:
-
Aniline
-
4-Nitrobenzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Experimental Workflow Diagram:
Biological Activity and Signaling Pathways
A thorough review of the scientific literature did not yield specific studies detailing the biological mechanism of action or defined signaling pathways for N-Phenyl-4-nitrobenzamide. While the broader class of N-phenylbenzamide derivatives has shown promise in various therapeutic areas, including as antiparasitic and antiviral agents, this activity is highly dependent on the specific substitutions on the phenyl and benzamide rings.
For instance, certain N-phenylbenzamide derivatives have been investigated as inhibitors of viral entry or replication, while others have been studied for their ability to bind to the minor groove of DNA in parasites. However, without experimental data on N-Phenyl-4-nitrobenzamide itself, it is not possible to construct an accurate and scientifically validated signaling pathway diagram.
The nitro group on the benzamide ring is an electron-withdrawing group, which can influence the molecule's electronic properties and potential for biological interactions. In some contexts, nitroaromatic compounds can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive species. This has been explored as a strategy for developing hypoxia-activated prodrugs.[4] However, whether N-Phenyl-4-nitrobenzamide participates in such pathways has not been specifically reported.
Conclusion
N-Phenyl-4-nitrobenzamide is a compound with a history rooted in its utility as a synthetic intermediate rather than as a standalone bioactive agent. Its preparation is straightforward, relying on fundamental amide bond-forming reactions. While the broader N-phenylbenzamide scaffold is of significant interest to medicinal chemists, the specific biological targets and mechanisms of action for N-Phenyl-4-nitrobenzamide remain uncharacterized in the available scientific literature. Future research could explore the potential for this compound to serve as a lead structure for the development of novel therapeutics, particularly if its metabolic fate and potential for bioreduction are investigated in relevant biological systems. For now, its primary role remains that of a valuable building block in the vast landscape of organic synthesis.
References
- 1. FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s) - by reaction of 4:nitro benzanilide with benzoyl halide and hydrolysis - Google Patents [patents.google.com]
- 2. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Melting Point of 4'-Nitrobenzanilide: Theoretical vs. Experimental Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental melting points of 4'-Nitrobenzanilide. It includes a detailed experimental protocol for melting point determination and a summary of reported values.
Introduction to this compound and Melting Point Analysis
This compound is a chemical compound with the molecular formula C₁₃H₁₀N₂O₃. The determination of its melting point is a fundamental analytical technique used for identification and assessment of purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
While experimental determination of the melting point is a routine laboratory procedure, the theoretical prediction of this physical property for complex organic molecules is a significant computational challenge. Such predictions often require sophisticated computational methods like machine learning and Density Functional Theory (DFT) and are not commonly available in standard chemical databases[1]. Therefore, this guide will focus on the experimentally determined values and the standardized protocol for their measurement.
Data Presentation: Melting Point of this compound
The experimental melting point of this compound has been reported in various chemical literature and databases. The values are generally consistent, indicating a well-characterized compound.
| Data Source | Reported Melting Point (°C) |
| NIST WebBook | 201 - 201.5 |
| ChemicalBook | 202 - 204 |
Experimental Protocol: Capillary Melting Point Determination
The following is a detailed methodology for the accurate determination of the melting point of a crystalline solid like this compound using a modern digital melting point apparatus.
3.1. Materials and Equipment
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
3.2. Sample Preparation
-
Drying: Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.
-
Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[2][3]
-
Loading the Capillary Tube:
3.3. Melting Point Measurement
-
Apparatus Setup: Turn on the digital melting point apparatus and allow it to stabilize.
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate[6]. A fresh sample must be used for the accurate determination[4].
-
Accurate Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point.[2][4]
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2][5]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).[4][7]
-
The recorded range between these two temperatures is the melting point range.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the melting point of this compound.
Caption: Workflow for Experimental Melting Point Determination.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4'-Nitrobenzanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of 4'-nitrobenzanilide derivatives. The protocols detailed below are intended to serve as a guide for the rational design and development of novel anticancer agents based on this chemical scaffold.
Introduction
This compound derivatives have emerged as a promising class of compounds in anticancer research. The core structure, consisting of a benzoyl group linked to a p-nitroaniline moiety, provides a versatile scaffold for chemical modification to enhance cytotoxic activity and selectivity against various cancer cell lines. The presence of the nitro group is often associated with the biological activity of these compounds, which have been shown to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest. This document outlines the synthetic methodologies for preparing these derivatives and the experimental protocols for evaluating their anticancer potential.
Data Presentation: Anticancer Activity of Benzanilide and Nitro-Containing Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various benzanilide and nitro-containing compounds against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential of this class of compounds.
Table 1: Cytotoxicity of N-Substituted Benzamide Derivatives
| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| MS-275 (Entinostat) | Pyridin-3-ylmethoxycarbonylaminomethyl | - | - | - | - |
| Derivative 1 | 2-aminophenyl | >50 | >50 | 12.58±1.17 | 25.16±1.29 |
| Derivative 2 | 2-hydroxyphenyl | 12.81±1.13 | 10.21±0.98 | 6.27±0.53 | 11.09±1.02 |
| Derivative 3 | 2-methoxyphenyl | 28.32±1.32 | 15.34±1.19 | 10.28±0.94 | 16.21±1.23 |
| Derivative 4 | 2-chlorophenyl | >50 | >50 | >50 | >50 |
| Derivative 5 | 2-nitrophenyl | >50 | >50 | >50 | >50 |
*Data synthesized from studies on N-substituted benzamide derivatives designed based on Entinostat (MS-275)[1][2][3]. It is noteworthy that the presence of a nitro group at the 2-position of the N-phenyl ring significantly decreased the antiproliferative activity in this particular series[2].
Table 2: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound | Substitution | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | H | 15.3 | 18.2 | 16.5 |
| 4b | 4-Cl | 11.1 | 13.5 | 12.8 |
| 4c | 4-NO2 | >50 | >50 | >50 |
| 4e | 4-F | 7.5 | 9.3 | 8.9 |
| 4f | 4-Br | 10.2 | 12.1 | 11.7 |
| 4j | 2-NO2 | >50 | >50 | >50 |
*Data from a study on imidazole-based N-phenylbenzamide derivatives[4]. Interestingly, nitro-substitution on the N-phenyl ring, regardless of the position, resulted in a complete loss of activity in this series[4].
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the acylation of a substituted aniline with 4-nitrobenzoyl chloride.
General Procedure:
-
To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in the same solvent to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound derivative.
Characterization: The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Anticancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Treat cells with the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37 °C for 30 minutes.
-
Add propidium iodide (50 µg/mL) and incubate in the dark for 15 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for synthesis and anticancer evaluation.
Proposed Signaling Pathway for Apoptosis Induction
While the precise molecular targets for many this compound derivatives are still under investigation, related compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Inferred intrinsic apoptosis pathway.
Proposed Signaling Pathway for Cell Cycle Arrest
Certain anticancer agents induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Caption: Inferred G1/S cell cycle arrest pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
Application Notes and Protocols: 4'-Nitrobenzanilide as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitrobenzanilide is a key chemical intermediate in the synthesis of various dyes, particularly azo dyes. The synthetic route leverages the reactivity of the nitro group, which can be readily converted to a primary amine. This amine then serves as a precursor for diazotization and subsequent azo coupling reactions. This document provides detailed protocols and relevant data for the use of this compound in the synthesis of azo dyes, intended for professionals in research and development.
Chemical Principles
The synthesis of azo dyes from this compound is a well-established multi-step process founded on fundamental organic reactions:
-
Reduction of the Nitro Group: The nitro group (-NO₂) of this compound is reduced to a primary amino group (-NH₂), yielding 4'-Aminobenzanilide. This transformation is commonly achieved with reducing agents such as sodium dithionite or iron powder in an acidic medium.
-
Diazotization: The resulting 4'-Aminobenzanilide is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to form a reactive diazonium salt.[1]
-
Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.[2][3]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an azo dye from this compound.
This procedure details the reduction of the nitro group to a primary amine.
Materials and Reagents:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, create a suspension of this compound (0.05 mol) in a 1:1 (v/v) mixture of ethanol and water.
-
Heat the suspension to reflux while stirring.
-
Gradually add sodium dithionite (0.15 mol) to the refluxing mixture. A color change in the reaction mixture should be observed as the reduction proceeds.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure the reaction reaches completion.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, 4'-Aminobenzanilide, may precipitate. If not, partial removal of the solvent under reduced pressure can induce crystallization.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a desiccator.
-
For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
This protocol describes the formation of the diazonium salt, which should be used immediately in the next step.
Materials and Reagents:
-
4'-Aminobenzanilide (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve 4'-Aminobenzanilide (0.01 mol) in a mixture of 2.5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution of the amine salt is formed.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred 4'-Aminobenzanilide solution. Ensure the temperature remains below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates a positive result.
-
The cold diazonium salt solution is now ready for the coupling reaction.
This protocol outlines the coupling of the diazonium salt with 2-naphthol to form a vibrant azo dye.
Materials and Reagents:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to a temperature between 0 and 5 °C with continuous stirring.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the cold 2-Naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[2]
-
The expected color of the precipitate when using 2-Naphthol is typically in the range of orange to red.[4]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold distilled water to remove any residual salts and byproducts.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of azo dyes from analogous aromatic amines.
Table 1: Reaction Conditions and Yields for Azo Dye Synthesis from Analogous Amines
| Starting Amine | Coupling Component | Diazotization Temp. (°C) | Coupling pH | Reaction Time (h) | Yield (%) |
| 4-Nitroaniline | Salicylic Acid | 0-5 | 8-9 | 2-3 | 57.9[5] |
| 4-Aminobenzaldehyde | 2-Naphthol | 0-5 | Alkaline | 2 | Not Specified[6] |
| 4-Aminophenol | 2-Naphthol | 0-5 | Alkaline | ~0.25 | Not Specified[7] |
| 4-Aminobenzonitrile | 2-Naphthol | 0-5 | Alkaline | ~0.5 | High[2] |
Table 2: Spectroscopic Data for an Exemplary Azo Dye (Para Red from 4-Nitroaniline and 2-Naphthol)
| Spectroscopic Technique | Characteristic Peaks/Values |
| UV-Vis (λmax) | ~480-500 nm (in a suitable solvent) |
| FT-IR (cm⁻¹) | ~3400-3300 (O-H stretch), ~1620 (N=N stretch), ~1520 & ~1340 (NO₂ stretch) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an azo dye from this compound.
Caption: Chemical reaction pathway for azo dye synthesis from this compound.
References
- 1. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotechjournal.in [biotechjournal.in]
- 5. saudijournals.com [saudijournals.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
Application of 4'-Nitrobenzanilide in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitrobenzanilide is a nitroaromatic compound that has garnered interest in pharmaceutical research as a versatile scaffold for the synthesis of novel therapeutic agents. While it is primarily recognized as a chemical intermediate, emerging studies on its derivatives suggest a potential for a range of pharmacological activities. This document provides an overview of the current understanding of this compound's application in pharmaceutical development, including detailed protocols for its synthesis and for evaluating its potential biological activities. Although quantitative data for this compound itself is limited in publicly available literature, this guide presents data from related derivatives to illustrate the potential of this chemical class.
Synthesis of this compound
This compound can be synthesized through the condensation of 4-nitrobenzoic acid with aniline. A common laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzoic acid
-
Aniline
-
Thionyl chloride (SOCl₂)
-
Toluene
-
DIPEA (N,N-Diisopropylethylamine) or other suitable base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 4-nitrobenzoic acid (1 equivalent) in toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.
-
Amide Formation: Dissolve the crude 4-nitrobenzoyl chloride in dichloromethane (DCM). In a separate flask, dissolve aniline (1 equivalent) and DIPEA (1.5 equivalents) in DCM.
-
Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Pharmaceutical Applications and Biological Activities
While direct evidence for the pharmaceutical applications of this compound is limited, studies on its derivatives suggest potential in several therapeutic areas, including as antimicrobial and anticancer agents. The nitro group is a key pharmacophore in many bioactive molecules, often contributing to their mechanism of action through redox cycling.
Antimicrobial Activity
Derivatives of 4'-nitrobenzamide have been synthesized and evaluated for their in vitro antimicrobial activity.
Table 1: Antimicrobial Activity of 4-Nitrobenzamide Derivatives
| Compound | Organism | Zone of Inhibition (mm) |
| 3a | Bacillus subtilis | 18 |
| Staphylococcus aureus | 20 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 14 | |
| 3a1 | Bacillus subtilis | 22 |
| Staphylococcus aureus | 24 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 18 | |
| Standard (Ciprofloxacin) | Bacillus subtilis | 25 |
| Staphylococcus aureus | 28 | |
| Escherichia coli | 26 | |
| Pseudomonas aeruginosa | 22 |
Note: Data is illustrative and based on findings for 4-nitrobenzamide derivatives. Specific data for this compound is not available.
Anticancer Activity
Thiobenzanilide derivatives, which are structurally related to benzanilides, have demonstrated cytotoxic potential against various cancer cell lines. While one study noted that nitrobenzanilides were less potent than their thiobenzanilide counterparts in a specific assay, the benzanilide scaffold remains a promising starting point for the development of novel anticancer agents.
Table 2: Cytotoxic Activity of Thiobenzanilide Derivatives against A375 Melanoma Cells
| Compound | EC₅₀ (µM) at 24h |
| Derivative 1 | 15.2 ± 1.3 |
| Derivative 2 | 11.8 ± 0.9 |
| Derivative 3 | 25.6 ± 2.1 |
| Doxorubicin (Control) | 5.8 ± 0.5 |
Experimental Protocols for Biological Evaluation
The following are detailed, generalized protocols for assessing the potential cytotoxic and anti-inflammatory activities of this compound and its derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect Supernatant: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Diagram of Anti-inflammatory Signaling Pathway:
Protocol for the Acylation of Aniline with 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 4-nitro-N-phenylbenzamide via the acylation of aniline with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a versatile method for forming amides from amines and acyl chlorides.[1][2]
Reaction Scheme
The reaction involves the nucleophilic attack of the amine group of aniline on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The presence of a base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[1][3]
Aniline + 4-Nitrobenzoyl Chloride → 4-Nitro-N-phenylbenzamide + HCl
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Aniline | C₆H₅NH₂ | 93.13 | Yellowish to brownish oily liquid[4] | -6 | 184 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid | 70-73 | 155 (15 mmHg) |
| 4-Nitro-N-phenylbenzamide | C₁₃H₁₀N₂O₃ | 242.23 | Light yellow solid[5] | 210-212 | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | Colorless liquid | -96.7 | 39.6 |
| Sodium Hydroxide | NaOH | 40.00 | White solid | 318 | 1388 |
Experimental Protocol
This protocol is based on the general principles of the Schotten-Baumann reaction, adapted for the specific reactants.[1][6]
Materials:
-
Aniline (1.0 eq.)
-
4-Nitrobenzoyl chloride (1.0 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)[6]
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
5% Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]
-
Brine (saturated aqueous NaCl solution)[7]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[7]
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).[6]
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring.
-
Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirred aniline solution.[6]
-
Addition of Acyl Chloride: In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 15-30 minutes, ensuring the temperature is maintained between 0 and 10°C.[6][7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Isolation and Purification:
Experimental Workflow
Caption: Workflow for the synthesis of 4-nitro-N-phenylbenzamide.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (tested according to EN 374).[9]
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[10][11]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects.[10] Avoid contact with skin, eyes, and clothing.[10]
-
4-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane: A volatile solvent. Avoid inhalation of vapors.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
HPLC method for the analysis and purification of 4'-Nitrobenzanilide
An is detailed in this application note, designed for researchers, scientists, and professionals in drug development. The protocol outlines a robust reverse-phase HPLC (RP-HPLC) approach for both the analytical determination and the preparative isolation of this compound.
Introduction
4'-Nitrobenzanilide is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is critical for downstream applications, necessitating reliable analytical methods to assess its quality and effective purification techniques to isolate it from reaction mixtures and impurities. This document provides a comprehensive guide to a scalable reverse-phase HPLC method suitable for both small-scale analysis and larger-scale purification.[1] The method leverages a C18 stationary phase with a mobile phase consisting of acetonitrile and acidified water, ensuring robust separation and detection via UV spectrophotometry.[1][2][3]
Analytical Method
A reverse-phase HPLC method provides an effective means for the separation and quantification of this compound.[3] This approach utilizes a nonpolar stationary phase (C18) with a polar mobile phase, separating compounds based on their hydrophobicity.[2]
Experimental Protocol: Analytical
1. Instrumentation and Conditions: The analysis is performed on a standard HPLC system equipped with a UV detector. The primary components and their settings are summarized in the table below.
Table 1: HPLC Instrumentation and Analytical Conditions
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC with Gradient Capability |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water + 0.1% Formic Acid |
| Mobile Phase B | HPLC Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2. Mobile Phase Gradient: A gradient elution is employed to ensure adequate separation of the target compound from potential impurities with varying polarities.
Table 2: Analytical Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 60% | 40% |
| 10.0 | 10% | 90% |
| 12.0 | 10% | 90% |
| 12.1 | 60% | 40% |
| 15.0 | 60% | 40% |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Dissolve the crude sample or reaction mixture in acetonitrile or a suitable solvent to achieve a concentration of approximately 0.1-0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.
Expected Analytical Results
The method is designed to provide a sharp, well-resolved peak for this compound. The retention time and purity can be used for quantitative analysis and quality control.
Table 3: Illustrative Analytical Results
| Analyte | Retention Time (min) | Peak Purity (%) |
| This compound | ~ 7.5 | > 99.5% (for pure standard) |
Preparative Purification Method
The analytical method can be scaled up for preparative purification to isolate larger quantities of this compound.[4][5] This involves using a larger column and higher flow rates while maintaining the separation chemistry.
Experimental Protocol: Preparative
1. Instrumentation and Conditions: A preparative HPLC system with a higher flow rate capacity and a fraction collector is required.
Table 4: Preparative HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Preparative HPLC with Fraction Collector |
| Column | C18, 250 mm x 21.2 mm, 10 µm particle size |
| Mobile Phase A | HPLC Grade Water + 0.1% Formic Acid |
| Mobile Phase B | HPLC Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
2. Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and then dilute with acetonitrile to the highest possible concentration without precipitation (e.g., 20-50 mg/mL). The total amount of sample loaded onto the column (the "loading") will depend on the complexity of the mixture and the required purity of the final product.
3. Purification and Fraction Collection: The same gradient profile as the analytical method is adapted for the preparative scale. Fractions are collected based on the UV signal corresponding to the elution of the this compound peak.
Post-Purification Analysis
After collection, the fractions containing the purified compound are pooled. The organic solvent is removed using a rotary evaporator, and the remaining aqueous solution can be freeze-dried to yield the purified solid product. The purity of the final product should be confirmed using the analytical HPLC method described above.
Table 5: Illustrative Purification Results
| Parameter | Value |
| Crude Sample Purity | ~85% |
| Amount Loaded | 200 mg |
| Purified Product Yield | ~160 mg |
| Recovery | ~80% |
| Final Purity (by analytical HPLC) | > 99.8% |
Experimental Workflows
The logical flow of the analytical and purification processes is depicted in the diagrams below.
Caption: Workflow for the analytical HPLC of this compound.
Caption: Workflow for the preparative HPLC of this compound.
References
Application Notes and Protocols for the Synthesis of Heat-Resistant Polyamides from 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal for applications in demanding environments, such as in the aerospace, electronics, and automotive industries. This document outlines the synthesis of a novel heat-resistant aromatic polyamide derived from 4'-Nitrobenzanilide. The synthesis involves a two-step process: the reduction of the nitro group to an amine, followed by a low-temperature solution polycondensation. The incorporation of the benzanilide moiety into the polymer backbone is anticipated to impart significant rigidity, contributing to the high thermal stability of the resulting material.
Synthetic Workflow
The overall synthetic strategy involves the initial reduction of this compound to produce the key monomer, 4-Aminobenzanilide. This diamine is then polymerized with a suitable diacid chloride, such as terephthaloyl chloride, via a low-temperature solution polycondensation to yield the final aromatic polyamide.
Caption: Synthetic workflow for the heat-resistant polyamide.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminobenzanilide from this compound
This protocol describes the reduction of the nitro group of this compound to an amino group using stannous chloride (SnCl2) in an acidic medium.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 4-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (a sufficient amount to ensure an acidic environment) to the mixture. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 4-Aminobenzanilide.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol details the polymerization of 4-Aminobenzanilide with terephthaloyl chloride in an anhydrous polar aprotic solvent.
Materials:
-
4-Aminobenzanilide (purified from Protocol 1)
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Aminobenzanilide (1 equivalent) and anhydrous lithium chloride (approximately 5-10% by weight of the solvent) in anhydrous NMP under a gentle stream of nitrogen. Stir until all solids are dissolved.
-
Cool the diamine solution to 0 °C using an ice-water bath.
-
Slowly add an equimolar amount of terephthaloyl chloride as a solid or dissolved in a minimal amount of anhydrous NMP to the stirred diamine solution.
-
Maintain the reaction temperature at 0 °C for 1-2 hours, then allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and NMP.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The thermal properties of the synthesized aromatic polyamide are expected to be in the range of other high-performance aromatic polyamides. The following table presents representative data for aromatic polyamides with structures similar to the one synthesized in this protocol. Note: This data is for illustrative purposes and has not been experimentally determined for the specific polyamide derived from 4-Aminobenzanilide and terephthaloyl chloride.
| Property | Expected Value Range | Analysis Method |
| Glass Transition Temp. (Tg) | 240 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp. (Td10) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N₂) | 45 - 60% | Thermogravimetric Analysis (TGA) |
Logical Relationship of Polymer Properties
The excellent thermal and mechanical properties of the synthesized aromatic polyamide are a direct consequence of its molecular structure.
Application Notes and Protocols for the Nitration of Benzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of benzanilide is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various pharmaceutical intermediates and other fine chemicals. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of benzanilide. The position of nitration is directed by the activating and directing effects of the benzamido (-NHCOPh) group. Understanding the experimental parameters and the resulting isomer distribution is crucial for optimizing the synthesis of the desired nitrobenzanilide isomer. These application notes provide a detailed experimental protocol, data on isomer distribution, and a visualization of the experimental workflow and reaction mechanism.
Data Presentation
The nitration of benzanilide typically yields a mixture of ortho, meta, and para isomers. The benzamido group is an ortho, para-director, meaning it preferentially directs the incoming nitro group to the positions ortho and para to itself on the aniline ring. The para isomer is generally favored due to reduced steric hindrance.
| Product Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| o-Nitrobenzanilide | 242.23 | 93-95 | ~15-25 |
| m-Nitrobenzanilide | 242.23 | 154-156 | Minor |
| p-Nitrobenzanilide | 242.23 | 213-215 | ~60-75 |
| Overall Yield | - | - | ~80-90 |
Note: The yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
This protocol outlines a standard laboratory procedure for the nitration of benzanilide.
Materials:
-
Benzanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Beakers
-
Erlenmeyer Flask
-
Dropping Funnel
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
Dissolution of Benzanilide: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of benzanilide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.
-
Addition of Sulfuric Acid: While maintaining the low temperature and with continuous stirring, slowly add 10 mL of concentrated sulfuric acid to the benzanilide solution.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This mixture should be pre-cooled in an ice bath.
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred benzanilide solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it stand at room temperature for another 30 minutes.
-
Precipitation: Pour the reaction mixture slowly and with stirring onto approximately 100 g of crushed ice in a large beaker. A solid precipitate of nitrobenzanilide isomers will form.
-
Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any residual acid.
-
Recrystallization: The crude product can be purified by recrystallization from ethanol to obtain the purified nitrobenzanilide mixture. The different isomers can be separated using techniques like fractional crystallization or column chromatography.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the nitration of benzanilide.
Reaction Mechanism:
Caption: Mechanism of electrophilic nitration of benzanilide.
Solid-Phase Synthesis of Peptide-4-Nitroanilides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-4-nitroanilides (pNA) are invaluable chromogenic substrates for monitoring the activity of proteases, a critical class of enzymes in numerous biological processes and drug discovery targets. The enzymatic cleavage of the amide bond linking the peptide to the p-nitroaniline moiety releases the yellow chromophore, p-nitroaniline, which can be readily quantified spectrophotometrically. However, the synthesis of peptide-p-nitroanilides presents a significant challenge due to the low nucleophilicity of the p-nitroaniline amino group, which is deactivated by the electron-withdrawing nitro group.[1][2]
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach to overcome these synthetic hurdles. This document provides detailed application notes and protocols for the successful solid-phase synthesis of peptide-4-nitroanilides, focusing on the robust aryl hydrazine resin methodology.
Synthesis Strategy: The Aryl Hydrazine Resin Method
The aryl hydrazine resin method is an effective strategy for the Fmoc-based solid-phase synthesis of peptide-p-nitroanilides.[2][3][4][5] This approach circumvents the direct and inefficient coupling of p-nitroaniline to the peptide C-terminus. The general workflow involves assembling the peptide on an aryl hydrazine resin, followed by mild oxidation to form a highly reactive acyl diazene intermediate. This intermediate then readily reacts with the weakly nucleophilic p-nitroaniline to yield the desired peptide-p-nitroanilide after cleavage and deprotection.[2][3][4][5]
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of peptide-p-nitroanilides using the aryl hydrazine resin method.
Quantitative Data Summary
The following table summarizes typical yields and purities obtained for various peptide-p-nitroanilides synthesized using the aryl hydrazine method with N-bromosuccinimide (NBS) oxidation.
| Peptide Sequence | Cleavage Yield (%) | Purity (%) |
| Ac-Phe-Ala-pNA | ~66 | ~95 |
| Ac-Gly-Phe-pNA | Data not available | Data not available |
| Ac-Val-Ala-pNA | Data not available | Data not available |
| Z-Gly-Pro-Arg-pNA | Data not available | Data not available |
Note: The data is based on available information and may vary depending on the specific peptide sequence and experimental conditions.[3]
Detailed Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Aryl hydrazine resin (e.g., 4-hydrazinobenzoyl-AM resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Oxidizing agent: NBS (N-bromosuccinimide)
-
Nucleophile: p-Nitroaniline (pNA)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% water, 2.5% TIS (triisopropylsilane)[1]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile, water, and TFA.
Protocol 1: Solid-Phase Synthesis of Peptide-p-Nitroanilide using Aryl Hydrazine Resin
This protocol details the manual synthesis of a generic peptide-p-nitroanilide.
1. Resin Swelling and Preparation a. Place the aryl hydrazine resin in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes.
2. Peptide Chain Elongation (Fmoc-SPPS) a. Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF. b. Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Washing: Wash the resin with DMF to remove excess reagents and by-products. d. Repeat steps 2a-2c for each amino acid in the peptide sequence.
3. Oxidation of the Peptide Hydrazide a. Swell the peptide-hydrazide resin in DMF. b. Add a solution of N-bromosuccinimide (NBS) (3 equivalents) in DMF. c. Gently agitate the mixture at room temperature for 10 minutes. The resin will typically turn a dark red color, indicating the formation of the acyl diazene intermediate.[1]
4. Cleavage with p-Nitroaniline a. Wash the oxidized resin thoroughly with DMF. b. Add a solution of p-nitroaniline (10-20 equivalents) in DMF to the resin.[1] c. Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.[1]
5. Final Deprotection and Cleavage from Resin a. Wash the resin with DMF and DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to remove side-chain protecting groups.[1] c. Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification a. Precipitate the crude peptide-p-nitroanilide by adding the TFA solution to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the pellet. c. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA).[1] d. Purify the peptide by RP-HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.[1] e. Lyophilize the pure fractions to obtain the final peptide-p-nitroanilide.
Signaling Pathway Diagram (Illustrative)
Caption: Principle of a protease assay using a peptide-p-nitroanilide substrate.
Alternative Strategy: Side-Chain Anchoring
An alternative Fmoc-based solid-phase strategy involves anchoring the peptide to the resin via the side-chain carboxyl group of an acidic amino acid (e.g., Glutamic acid or Aspartic acid).[4] In this method, a pre-synthesized Fmoc-Glu-pNA or Fmoc-Asp-pNA synthon is used. The peptide is then elongated from the N-terminus of this synthon. This approach is particularly useful for synthesizing peptides with a C-terminal Gln-pNA or Asp-pNA.
Troubleshooting and Key Considerations
-
Incomplete Coupling: The low nucleophilicity of p-nitroaniline is the primary challenge. Ensure a significant excess of p-nitroaniline is used during the cleavage step in the aryl hydrazine method.
-
Oxidation Conditions: The oxidation of the hydrazide is a critical step. The reaction with NBS is rapid; prolonged reaction times may lead to side reactions.
-
Peptide Solubility: Crude peptide-p-nitroanilides can sometimes be difficult to dissolve. Sonication or the use of small amounts of organic solvents like DMSO may be necessary before purification.
-
Purification: RP-HPLC is the method of choice for purification. A shallow gradient of the organic mobile phase is often required to achieve good separation of the desired product from closely related impurities.
Conclusion
The solid-phase synthesis of peptide-4-nitroanilides, particularly through the aryl hydrazine resin method, provides a reliable and efficient means to produce these valuable reagents for protease research. By following the detailed protocols and considering the key technical aspects outlined in these application notes, researchers can successfully synthesize high-purity peptide-p-nitroanilides for a wide range of applications in basic science and drug development.
References
The Role of 4'-Nitrobenzanilide Derivatives in the Frontier of Dual-Acting Enzyme Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the quest for more effective and specific therapeutic agents is perpetual. A promising strategy that has gained significant traction is the design of dual-acting enzyme inhibitors, molecules capable of simultaneously modulating two distinct enzyme targets involved in a disease cascade. This approach holds the potential for enhanced efficacy, reduced drug-drug interactions, and a lower likelihood of resistance development. At the heart of this innovative approach lies the versatile chemical scaffold of benzanilides, with 4'-nitrobenzanilide derivatives emerging as a noteworthy class of compounds for the development of such multi-target agents.
This application note provides a comprehensive overview of the role of the this compound scaffold in the design and development of dual-acting enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. The content herein details the rationale behind dual inhibition, showcases examples of benzanilide-based dual inhibitors, and provides detailed experimental protocols for their synthesis and enzymatic evaluation.
The Rationale for Dual-Acting Enzyme Inhibitors
Many complex diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, are not driven by a single aberrant protein but rather by a network of interconnected signaling pathways. Targeting a single enzyme in such a network may lead to compensatory mechanisms or incomplete therapeutic response. Dual-acting inhibitors, by engaging two key nodes in a disease pathway, can offer a more robust and synergistic therapeutic effect. The benzanilide scaffold, a privileged structure in medicinal chemistry, provides a versatile framework that can be chemically modified to achieve specific and potent inhibition of multiple enzyme targets. The presence of the nitro group in the 4'-position of the aniline ring can influence the electronic properties and binding interactions of the molecule, making it a key feature in the design of potent inhibitors.
Application Highlight: Benzanilide Derivatives as Dual Inhibitors of Acetylcholinesterase (AChE) and β-Secretase (BACE1) for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the depletion of acetylcholine and the accumulation of amyloid-beta (Aβ) plaques. Two key enzymes implicated in AD pathogenesis are acetylcholinesterase (AChE), which degrades acetylcholine, and β-secretase (BACE1), which is involved in the production of Aβ. A dual inhibitor targeting both AChE and BACE1 could therefore offer a multifaceted approach to treating AD.
Recent studies have explored benzanilide derivatives for this dual inhibitory activity. For instance, a series of N,N′-(1,4-phenylene)bis(3-methoxybenzamide) compounds have been synthesized and evaluated for their ability to inhibit both AChE and BACE1.
Table 1: Dual Inhibitory Activity of a Representative Benzanilide Derivative
| Compound | Target Enzyme | IC50 (µM) |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 |
| β-Secretase (BACE1) | 9.01 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is illustrative and based on published research on similar benzamide scaffolds.
Experimental Protocols
Synthesis of N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
This protocol describes a general method for the synthesis of benzanilide derivatives.
Materials:
-
p-Phenylenediamine
-
3-Methoxybenzoyl chloride
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Dimethylaminobenzaldehyde (DMAB) stain
Procedure:
-
Dissolve p-phenylenediamine in dichloromethane (DCM) in a round bottom flask, along with N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of 3-methoxybenzoyl chloride in dry DCM to the cooled mixture under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM/methanol (9:1) mobile phase and visualize with a DMAB stain.
-
Once the starting material is consumed, stop the reaction.
-
The resulting white precipitate is the desired product, N,N′-(1,4-phenylene)bis(3-methoxybenzamide).
-
Isolate the product by filtration, wash with cold DCM, and dry under vacuum.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Enzyme Inhibition Assays
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., N,N′-(1,4-phenylene)bis(3-methoxybenzamide)) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well containing either the test compound or a vehicle control (DMSO).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay utilizes a fluorescently labeled peptide substrate that is cleaved by BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET (Förster Resonance Energy Transfer) peptide substrate for BACE1
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the BACE1 enzyme to each well of the black microplate containing the test compound or vehicle control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period.
-
Initiate the reaction by adding the BACE1 FRET substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanism of Action
A dual inhibitor of AChE and BACE1 would exert its therapeutic effect by modulating two critical pathways in Alzheimer's disease.
-
Cholinergic Pathway: By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.
-
Amyloidogenic Pathway: By inhibiting BACE1, the compound reduces the cleavage of the amyloid precursor protein (APP) into the toxic Aβ peptides, thus preventing the formation of amyloid plaques, a hallmark of AD.
Future Directions
The development of dual-acting enzyme inhibitors based on the this compound scaffold represents a promising avenue for the treatment of complex diseases. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant disease models. The versatility of the benzanilide core structure, coupled with the ability to fine-tune its properties through substitutions like the 4'-nitro group, ensures that this class of compounds will remain a focal point of medicinal chemistry research for years to come.
Application Notes and Protocols for Regioselective C-H Functionalization of Benzanilide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective C-H functionalization of benzanilide scaffolds, a crucial transformation in modern organic synthesis and drug discovery. The ability to selectively introduce functional groups at the ortho, meta, or para positions of the benzanilide core allows for the rapid diversification of molecular structures and the exploration of structure-activity relationships (SAR).
Introduction
Benzanilides are privileged structural motifs found in numerous biologically active molecules and pharmaceuticals.[1] Direct C-H functionalization of these scaffolds offers a more atom- and step-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.[2][3] The regioselectivity of these reactions is typically controlled by the choice of transition metal catalyst, the directing group, and the reaction conditions.[4] This document outlines established protocols for achieving site-selective functionalization on both the benzoyl and aniline rings of the benzanilide framework.
Regioselective C-H Functionalization Strategies
The amide moiety of the benzanilide can act as a directing group, facilitating the activation of specific C-H bonds through the formation of a metallacyclic intermediate.[5] The regiochemical outcome is highly dependent on the catalyst and reaction conditions employed.
Ortho-Functionalization
Ortho-C-H functionalization is the most common transformation due to the proximity of the C-H bonds to the amide directing group. Both palladium and ruthenium catalysts are effective for these transformations, often leading to complementary regioselectivity.
-
Palladium-Catalyzed Ortho-Arylation of the Anilide Ring : This method facilitates the formation of biaryl structures, which are important in medicinal chemistry.[6][7] The reaction typically proceeds via a twofold C-H functionalization process.[6]
-
Ruthenium-Catalyzed Ortho-Hydroxylation of the Benzoyl Ring : Ruthenium catalysts can selectively hydroxylate the ortho-position of the benzoyl moiety.[1][8] This regioselectivity is often governed by steric and electronic factors.[1][9]
-
Palladium-Catalyzed Ortho-Hydroxylation of the Anilide Ring : In contrast to ruthenium, palladium catalysts tend to direct hydroxylation to the ortho-position of the aniline ring.[1][8]
Meta-Functionalization
Achieving meta-selective C-H functionalization is more challenging as it requires overcoming the inherent preference for ortho-activation.[10] A common strategy involves the use of a directing group in combination with a transient mediator, such as norbornene, to relay the catalyst to the meta-position.[10][11] Palladium catalysis is frequently employed for these transformations.[11][12]
Para-Functionalization
Para-selective C-H functionalization is the most difficult to achieve due to the distance from the directing group.[13] Specialized ligand development is often necessary to control the regioselectivity. For instance, a Pd/S,O-ligand system has been reported for the para-selective olefination of aniline derivatives, a scaffold closely related to benzanilides.[13]
Data Presentation: Comparison of Regioselective Functionalizations
| Functionalization | Position | Catalyst System | Coupling Partner/Reagent | Typical Yield (%) | Regioselectivity | Reference |
| Arylation | ortho (Anilide) | Pd(OAc)₂ / O₂ | Arenes | 60-90 | High | [6][7] |
| Hydroxylation | ortho (Benzoyl) | Ru(II) catalyst | Acetic Anhydride / K₂S₂O₈ | 70-95 | High | [1][8] |
| Hydroxylation | ortho (Anilide) | Pd(OAc)₂ | Acetic Anhydride / K₂S₂O₈ | 65-88 | High | [1][8] |
| Olefination | meta (Benzoic Acid Derivatives) | Pd(OAc)₂ / Ligand / O₂ | Alkenes | 50-80 | High | [14][15] |
| Arylation | meta (Anilines) | Pd(OAc)₂ / Ligand / Mediator | Aryl Iodides | 55-85 | High | [16] |
| Olefination | para (Anilines) | Pd(OAc)₂ / S,O-Ligand | Alkenes | 60-90 | High | [13] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-Arylation of Anilides
This protocol is adapted from the work of Buchwald and coworkers for the synthesis of biaryl compounds.[6][7]
Materials:
-
Anilide substrate
-
Arene coupling partner
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Oxygen (balloon or atmosphere)
Procedure:
-
To a reaction vial, add the anilide (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and DMSO (10-20 mol%).
-
Add the arene coupling partner (4-11 equiv) and TFA.
-
Seal the vial and place it under an oxygen atmosphere (1 atm).
-
Stir the reaction mixture at 80-100 °C for 24-48 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Ortho-Hydroxylation of the Benzoyl Ring of N-Alkyl-Benzanilides
This protocol is based on the diversity-oriented synthesis of hydroxylated benzanilides.[1][8]
Materials:
-
N-alkyl-benzanilide substrate
-
[Ru(p-cymene)Cl₂]₂
-
Potassium persulfate (K₂S₂O₈)
-
Acetic anhydride (Ac₂O)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a sealed tube, dissolve the N-alkyl-benzanilide (1.0 equiv) in a mixture of TFA and acetic anhydride.
-
Add [Ru(p-cymene)Cl₂]₂ (5 mol%) and K₂S₂O₈ (2.0 equiv).
-
Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the ortho-hydroxylated product (as the acetate ester, which can be subsequently hydrolyzed).
Protocol 3: Palladium-Catalyzed Meta-C-H Olefination of Benzoic Acid Derivatives (as a proxy for benzanilides)
This protocol for a related substrate is adapted from studies on remote C-H functionalization.[14][15] It utilizes a nitrile-based sulfonamide template as a directing group.
Materials:
-
Benzoic acid derivative with a nitrile-based sulfonamide template
-
Alkene
-
Pd(OAc)₂
-
Ligand (e.g., 3-amino-2-pyridone)
-
Molecular oxygen (O₂)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To an oven-dried reaction vessel, add the benzoic acid derivative substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and the ligand (20 mol%).
-
Add the alkene (2.0 equiv).
-
Evacuate and backfill the vessel with molecular oxygen (1 atm).
-
Add the solvent and stir the reaction at 100 °C for 24 hours.
-
After cooling, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Signaling Pathway for Regioselective C-H Functionalization
Caption: Decision pathway for selecting the appropriate strategy for regioselective C-H functionalization.
Experimental Workflow for a Typical C-H Functionalization Reaction
Caption: A generalized workflow for performing a transition metal-catalyzed C-H functionalization reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 3. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steering Site-Selectivity in Transition Metal-Catalyzed C-H Bond Functionalization: the Challenge of Benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 10. Palladium catalysed meta-C–H functionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Promoted meta-C-H Functionalization of Benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4'-Nitrobenzanilide in Materials Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitrobenzanilide is a versatile organic compound with a molecular structure that suggests significant potential for applications in materials science. The presence of a nitro group, a well-known electron-withdrawing moiety, combined with the benzanilide backbone, indicates possible utility in the development of nonlinear optical (NLO) materials, liquid crystals, and specialized polymers. This document provides an overview of these potential applications, supported by data from analogous compounds, and furnishes detailed experimental protocols for the synthesis and characterization of this compound-based materials. While direct experimental data on the materials science applications of this compound is limited in publicly available literature, the information on structurally similar molecules provides a strong basis for its investigation.
Potential Applications in Materials Science
Nonlinear Optical (NLO) Materials
Organic molecules with donor-acceptor structures are known to exhibit significant NLO properties. The benzanilide framework can act as a π-conjugated bridge, while the nitro group serves as a strong electron acceptor. This intramolecular charge transfer is a key characteristic for second and third-order NLO activity. Compounds with similar structures, such as N-(4-nitrobenzylidene)-o-fluoroamine, have been investigated for their NLO properties, suggesting that this compound could also be a promising candidate for applications in optical switching, frequency conversion, and optical limiting.
Liquid Crystals
The rigid, rod-like structure of the benzanilide core is a common feature in many liquid crystalline compounds. While this compound itself may not be mesogenic, it can serve as a crucial building block for the synthesis of liquid crystals. By introducing flexible alkyl or alkoxy chains to the benzanilide structure, it is possible to induce mesophase behavior. The nitro group can influence the polarity and intermolecular interactions, potentially leading to the formation of nematic or smectic phases. Research on other nitro-containing Schiff bases and stilbene derivatives has demonstrated the successful design of liquid crystalline materials.[1][2]
High-Performance Polymers
This compound can be chemically modified to create monomers for the synthesis of high-performance polymers, such as polyamides and polyimides. The introduction of reactive functional groups, like amines or carboxylic acids, would allow for its incorporation into polymer chains. The rigid benzanilide unit would contribute to the thermal stability and mechanical strength of the resulting polymer, while the polar nitro group could enhance properties like solubility and gas permeability. Polyamides containing nitro groups are of interest for applications requiring high thermal stability and specific surface properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, processing, and for the design of experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [3][4] |
| Molecular Weight | 242.23 g/mol | [3][4] |
| Melting Point | 202-204 °C | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| CAS Number | 3393-96-2 | [3][4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-nitroaniline and benzoyl chloride.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent such as dichloromethane.
-
Add pyridine to the solution. The pyridine acts as a base to neutralize the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Characterization of Nonlinear Optical Properties (Z-Scan Technique)
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. This protocol provides a general guideline for performing a Z-scan measurement on a solution of this compound.
Materials and Equipment:
-
This compound sample dissolved in a suitable solvent (e.g., DMSO, DMF)
-
High-intensity laser source (e.g., Q-switched Nd:YAG laser)
-
Focusing lens
-
Sample holder mounted on a translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a high-boiling point, transparent solvent at various concentrations. The solvent should have negligible nonlinear absorption at the laser wavelength.
-
Experimental Setup:
-
Align the laser beam to be a Gaussian TEM₀₀ mode.
-
Focus the laser beam using a lens of known focal length.
-
Mount the sample cuvette on a computer-controlled translation stage that can move it along the z-axis (the direction of laser propagation) through the focal point.
-
Place a photodetector in the far field to measure the transmitted intensity.
-
-
Open-Aperture Z-Scan (for Nonlinear Absorption):
-
Remove the aperture before the detector so that all the transmitted light is collected.
-
Translate the sample along the z-axis and record the transmitted intensity at each position.
-
A decrease in transmittance near the focus indicates reverse saturable absorption (RSA), while an increase indicates saturable absorption (SA). The nonlinear absorption coefficient (β) can be calculated from the shape and magnitude of the transmittance curve.
-
-
Closed-Aperture Z-Scan (for Nonlinear Refraction):
-
Place an aperture in the far field before the detector. The aperture size should be such that it transmits a fraction of the beam in the linear regime (typically S < 0.5).
-
Translate the sample along the z-axis and record the normalized transmittance.
-
A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing). The nonlinear refractive index (n₂) can be determined from the difference between the peak and valley transmittance.
-
-
Data Analysis: The experimental data is fitted to theoretical models to extract the values of n₂ and β.
Z-Scan Experimental Setup Diagram:
Caption: A schematic of a typical Z-scan experimental setup.
Preparation of a this compound-Containing Polyamide (Illustrative Example)
This protocol outlines a hypothetical synthetic route for a polyamide incorporating a derivative of this compound. This would first require modification of the this compound to introduce polymerizable functional groups.
Part 1: Synthesis of a Diamino-functionalized this compound Monomer (Hypothetical)
-
Nitration: Introduce a second nitro group onto the benzoyl ring of this compound.
-
Reduction: Selectively reduce the two nitro groups to amino groups to create a diamine monomer. This step requires careful control of reaction conditions to avoid reduction of the amide linkage.
Part 2: Polycondensation
Materials:
-
Diamino-4'-nitrobenzanilide derivative (Monomer A)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride) (Monomer B)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as solvent
-
Anhydrous lithium chloride (LiCl)
-
Pyridine
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the diamino-4'-nitrobenzanilide derivative and lithium chloride in NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
After the addition, allow the reaction to proceed at low temperature for a few hours, then warm to room temperature and continue stirring overnight.
-
The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol.
-
The precipitated polymer is then filtered, washed thoroughly with water and methanol, and dried under vacuum.
Polymerization Signaling Pathway:
Caption: Conceptual pathway for polyamide synthesis.
Conclusion
This compound presents itself as a molecule of interest for materials science research due to its inherent structural and electronic features. While direct experimental evidence for its applications is not yet abundant, the established knowledge of similar compounds strongly suggests its potential in nonlinear optics, liquid crystals, and advanced polymers. The protocols provided herein offer a starting point for researchers to synthesize and investigate the properties of this compound and its derivatives, paving the way for the development of novel materials with tailored functionalities. Further research is warranted to fully elucidate and quantify the material properties of this promising compound.
References
- 1. 4-NITROBENZANILIDE | 3460-11-5 [chemicalbook.com]
- 2. Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Nitrobenzanilide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-Nitrobenzanilide. Our aim is to help you improve your experimental yield and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 4-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. The electron-withdrawing nature of the nitro group on 4-nitroaniline reduces its nucleophilicity, making it less reactive than aniline. Other contributing factors can include suboptimal reaction conditions (temperature, reaction time), impure reagents, improper stoichiometry, or inefficient purification.
Q3: What is the role of the base in the synthesis of this compound?
A3: The base, typically aqueous sodium hydroxide or pyridine, plays a crucial role in the Schotten-Baumann reaction.[1][2] It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 4-nitroaniline and benzoyl chloride.[1][2] This prevents the protonation of the unreacted 4-nitroaniline, which would render it non-nucleophilic and halt the reaction.
Q4: Can I use other acylating agents besides benzoyl chloride?
A4: While benzoyl chloride is common, other acylating agents like benzoic anhydride can also be used. However, benzoyl chloride is generally more reactive, which can be advantageous when dealing with a less nucleophilic amine like 4-nitroaniline.
Q5: What are the expected physical properties of this compound?
A5: this compound is typically a solid at room temperature. Its appearance can range from white to orange or green powder or crystals.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Reduced Nucleophilicity of 4-Nitroaniline: The electron-withdrawing nitro group deactivates the amino group, making it a weaker nucleophile compared to aniline. | - Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor for potential side reactions at higher temperatures.- Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.- Use a More Potent Base: Pyridine can be used as a base, which can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[1] |
| Impure Reactants: Impurities in 4-nitroaniline or benzoyl chloride can interfere with the reaction. Benzoyl chloride is particularly susceptible to hydrolysis if exposed to moisture. | - Purify Starting Materials: Recrystallize 4-nitroaniline if its purity is questionable. Ensure benzoyl chloride is fresh and has been stored under anhydrous conditions.- Use Anhydrous Solvents: Ensure all solvents are thoroughly dried to prevent hydrolysis of benzoyl chloride. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | - Optimize Molar Ratios: A slight excess of benzoyl chloride may be used to ensure the complete consumption of the less reactive 4-nitroaniline. However, a large excess can lead to side reactions. | |
| Formation of Side Products | Hydrolysis of Benzoyl Chloride: If moisture is present in the reaction, benzoyl chloride will hydrolyze to benzoic acid. | - Maintain Anhydrous Conditions: Use dry glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Diacylation: Although less likely with the deactivated 4-nitroaniline, reaction of a second benzoyl chloride molecule with the newly formed amide is a theoretical possibility. | - Controlled Addition of Benzoyl Chloride: Add the benzoyl chloride solution dropwise to the reaction mixture to maintain a low concentration and minimize the chance of diacylation. | |
| Difficult Product Isolation and Purification | Product Oiling Out: The product may separate as an oil instead of a solid, making filtration difficult. | - Optimize Solvent System for Recrystallization: If the product oils out during recrystallization, try a different solvent or a mixed solvent system. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of anilides.[4] |
| Contamination with Starting Materials: The final product may be contaminated with unreacted 4-nitroaniline or benzoic acid (from hydrolysis of benzoyl chloride). | - Purification by Washing: Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 4-nitroaniline. Subsequently, wash with a dilute base solution (e.g., 5% NaHCO₃) to remove any benzoic acid.- Recrystallization: Recrystallize the washed product from a suitable solvent to achieve high purity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.
| Parameter | Recommended Value/Range | Rationale |
| Reactant Molar Ratio (4-Nitroaniline:Benzoyl Chloride) | 1 : 1.1 - 1.2 | A slight excess of the more reactive benzoyl chloride helps to drive the reaction to completion, compensating for the lower reactivity of 4-nitroaniline. |
| Base (10% aq. NaOH) Stoichiometry | 2-3 equivalents | Sufficient base is required to neutralize the HCl produced and maintain a basic environment to facilitate the reaction.[5] |
| Reaction Temperature | 0 - 25°C (initial), may require gentle heating (40-50°C) | The reaction is often started at a lower temperature to control the initial exothermic reaction, and then may be gently heated to increase the rate of reaction with the less nucleophilic amine. |
| Reaction Time | 1 - 4 hours | The reduced reactivity of 4-nitroaniline may necessitate a longer reaction time compared to the synthesis of unsubstituted benzanilide. |
| Recrystallization Solvent | Ethanol or Ethanol/Water mixture | Ethanol is a common and effective solvent for recrystallizing anilides. Adding water can help to induce crystallization if the product is very soluble in pure ethanol.[4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from standard Schotten-Baumann reaction procedures for the synthesis of benzanilides.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), 5% solution
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (e.g., 5.0 g, 1.0 eq.) in 50 mL of dichloromethane.
-
Addition of Base: To the stirred solution of 4-nitroaniline, slowly add 50 mL of 10% aqueous sodium hydroxide solution.
-
Addition of Acyl Chloride: In a separate, dry beaker, dissolve benzoyl chloride (e.g., 1.1 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Add the benzoyl chloride solution dropwise to the vigorously stirred biphasic mixture of 4-nitroaniline and NaOH over 20-30 minutes. The reaction is exothermic, and the temperature should be monitored. If necessary, cool the flask in an ice bath.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of water, and 25 mL of 5% NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to yield purified this compound as a solid.
-
Dry the crystals in a vacuum oven.
-
Visualizations
References
Troubleshooting low purity in 4'-Nitrobenzanilide crystallization
Technical Support Center: 4'-Nitrobenzanilide Crystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of this compound, specifically focusing on issues of low purity.
Troubleshooting Low Purity in this compound Crystallization
This section addresses specific problems that can lead to impure this compound crystals and offers targeted solutions.
Question: My crystallized this compound is off-color (e.g., yellow or brownish). How can I remove colored impurities?
Answer:
Colored impurities in this compound are often highly polar, conjugated molecules that can be effectively removed by treating the crystallization solution with activated charcoal.
Procedure:
-
Dissolve the crude this compound in a suitable solvent at an elevated temperature.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.
-
Gently boil the solution with the charcoal for a few minutes to allow for the adsorption of the colored impurities.
-
Perform a hot filtration to remove the activated charcoal.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Caution: Using an excessive amount of activated charcoal can lead to a significant loss of your desired product due to co-adsorption.
Question: After crystallization, my this compound has a low melting point and a broad melting range, indicating the presence of impurities. What are the likely contaminants and how can I remove them?
Answer:
The presence of impurities can cause a depression and broadening of the melting point. The most probable impurities in a this compound synthesis are unreacted starting materials or by-products.
Potential Impurities:
-
From synthesis via 4-nitrobenzoyl chloride and aniline:
-
4-nitrobenzoic acid (from hydrolysis of the acid chloride)
-
Aniline
-
Anilinium hydrochloride (if a base is not used to neutralize the HCl by-product)
-
-
From synthesis via 4-nitrobenzoic acid and aniline:
-
4-nitrobenzoic acid
-
Aniline
-
These impurities have different solubility profiles than this compound and can often be removed through careful selection of the crystallization solvent and washing of the final crystals. A second recrystallization is often effective in significantly improving purity.
Question: My this compound "oils out" during crystallization instead of forming solid crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and comes out of solution as a liquid at the crystallization temperature. This is often due to a high concentration of impurities, which lowers the melting point of the mixture, or because the boiling point of the solvent is higher than the melting point of the solute.
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure the compound remains dissolved. The solution will then be more dilute, and the saturation point will be reached at a lower temperature, which may be below the melting point of your compound.
-
Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point.
-
Promote Slow Cooling: Rapid cooling can favor oiling out. Ensure the solution cools down slowly to encourage the formation of an ordered crystal lattice. Insulating the flask can help.
-
Use a Seed Crystal: Adding a small, pure crystal of this compound can provide a template for proper crystal growth and prevent oiling out.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I improve the yield of my this compound crystallization?
A2: A low yield can result from several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Cooling the solution too quickly: This can trap impurities and also lead to smaller crystals that are more difficult to filter.[3]
-
Incomplete crystallization: Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize the precipitation of the product.
-
Losses during transfer: Be meticulous when transferring the solution and crystals between flasks and the filter.
Q3: How do I know if my this compound is pure after crystallization?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point that corresponds to the literature value (approximately 202-204°C). A broad melting range indicates the presence of impurities.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of the compound.
Quantitative Data Summary
The following table summarizes key physical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [4] |
| Molecular Weight | 242.23 g/mol | [4] |
| Melting Point | 202-204 °C | [5] |
| Solubility in Water (pH 7.4) | 2.2 µg/mL | [4] |
| Solubility in DMSO | Soluble | [6] |
| Recommended Solvents | Ethanol, Acetone, Ethyl Acetate, Acetonitrile | [1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound using a single solvent like ethanol.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.
-
Add more hot ethanol in small portions until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the crystallized this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or another appropriate wavelength determined by UV-Vis analysis
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crystallized this compound.
-
Dissolve it in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Low Purity
The following diagram illustrates a logical workflow for troubleshooting low purity issues during the crystallization of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Aniline Acylation
Welcome to the technical support center for aniline acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, access detailed protocols, and find answers to frequently asked questions related to this fundamental organic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during aniline acylation experiments in a direct question-and-answer format.
Question: Why is my acylation reaction sluggish or resulting in a low yield?
Answer: Low conversion in aniline acylation can be attributed to several factors, including the choice of acylating agent, reaction conditions, or the nature of the aniline substrate itself.
-
Reactivity of Acylating Agent: Acetic acid is a green and economical acylating agent, but reactions can be slow.[1] For faster reactions and potentially higher yields, consider using more reactive agents like acetic anhydride or acetyl chloride.[1][2]
-
Reaction Temperature: The reaction may require heating. For instance, acylation using acetic acid with a mesoporous polyaniline/silver nanocomposite catalyst showed the best yield at 140°C.[3] However, excessively high temperatures can lead to byproduct formation.
-
Catalyst: While many aniline acylations proceed without a catalyst, particularly with reactive agents like acetic anhydride, a catalyst can be essential for less reactive partners or to improve reaction rates.[4][5] For hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be effective.[6] Zinc dust has also been used as a catalyst in reactions with acetic acid.[4]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[7] These substrates often require more forcing conditions, such as a more reactive acylating agent and higher temperatures.[6]
Question: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?
Answer: Di-acylation can occur, especially under harsh reaction conditions or with a large excess of the acylating agent.[1][6]
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent relative to the aniline.[6]
-
Slow Addition: Add the acylating agent dropwise or slowly to the reaction mixture. This prevents a high concentration of the acylating agent at any given time, minimizing the chance of a second acylation event.[6]
-
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote over-acylation.
Question: My Friedel-Crafts acylation of aniline is not working. What is the issue?
-
Protecting Group Strategy: The most effective solution is to protect the amino group before the reaction. Acetylation is a common method, converting the -NH₂ group into a less basic and less deactivating amido group (-NHCOCH₃).[8][10] This protected intermediate, N-phenylacetamide (acetanilide), can then successfully undergo Friedel-Crafts acylation. The acetyl group can be removed later by hydrolysis.[8]
Question: How do I choose the right solvent for my reaction?
Answer: The choice of solvent can influence reaction rates and yields. However, for many common aniline acylations with acetic anhydride, the reaction can proceed efficiently in a variety of solvents or even neat (solvent-free).[11]
-
Solvent-Free: A study on the reaction of aniline with acetic anhydride showed that the reaction completes within 5-15 minutes with excellent yields without any solvent.[11] Microwave-assisted synthesis of acetanilide from aniline and glacial acetic acid has also been performed effectively without a solvent.[4]
-
Aqueous Conditions: Some procedures are performed in water. One common method involves dissolving aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and sodium acetate.[12]
-
Organic Solvents: Various organic solvents like THF, CH₂Cl₂, CHCl₃, and ethyl acetate can be used, often with similar good results.[11] For reactions involving phase transfer catalysts, solvents like DMF and acetonitrile have been shown to be effective.[13]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding sodium acetate in the acetylation of aniline with acetic anhydride?
A1: In the reaction mixture, hydrochloric acid is often used to dissolve the aniline by forming aniline hydrochloride.[12] Acetic anhydride can react with water to form acetic acid. Sodium acetate is a base that neutralizes the strong acid (HCl) and any acetic acid formed, which helps to deprotonate the anilinium ion and regenerate the nucleophilic aniline for the reaction to proceed.
Q2: Can I use acetyl chloride instead of acetic anhydride?
Q3: How does acetylating aniline affect its reactivity in other reactions like halogenation?
A3: Acetylation significantly moderates the reactivity of the aniline ring. The highly activating -NH₂ group is converted to the less activating -NHCOCH₃ group.[2][10] This is advantageous as it prevents polysubstitution during electrophilic aromatic substitution reactions like bromination, allowing for the controlled formation of mono-substituted products.[10] The steric bulk of the acetyl group also favors substitution at the para-position.[10]
Q4: Are there "green" or environmentally friendly methods for aniline acylation?
A4: Yes. One approach is the direct reaction of aniline with acetic acid, which avoids harsher reagents, with water being the only byproduct.[4] This can be facilitated by microwave irradiation, which offers a rapid, safe, and high-yielding method that can often be performed without a catalyst.[4] Another reported green method involves visible-light-induced acetylation in water using diacetyl as both a photosensitizer and the acetylating reagent.[14]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aniline Acylation
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference(s) |
| Acetic Anhydride | Sodium Acetate/HCl | Water | Room Temp → Ice Bath | Not specified | Good (unquantified) | [12] |
| Acetic Anhydride | None | None | Room Temperature | 5-15 min | 98% | [11] |
| Glacial Acetic Acid | None (Microwave) | None | N/A (160 MHz) | 40-50 min | 70-80% | [4] |
| Glacial Acetic Acid | Zn dust | Not specified | Reflux | ~2 hours | Not specified | [2] |
| Acetyl Chloride | K₂CO₃ / TBAB (PTC) | DMF | Room Temperature | 15-30 min | High (unquantified) | [13] |
Experimental Protocols
Protocol 1: Acetylation of Aniline using Acetic Anhydride and Sodium Acetate [12]
This protocol is a common undergraduate laboratory procedure.
-
Dissolution: In a suitable flask, dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, ensuring the aniline fully dissolves.
-
Reagent Preparation: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
Reaction: To the stirred aniline hydrochloride solution, add 0.6 mL of acetic anhydride. Immediately following this, add the entire sodium acetate solution in one portion.
-
Isolation: A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a 95% ethanol/water mixture.
Protocol 2: Microwave-Assisted Solvent-Free Acylation using Glacial Acetic Acid [4]
This protocol describes an environmentally friendly approach to aniline acylation.
-
Mixing: In a glass tube suitable for microwave synthesis, combine 2.04 g of aniline and 3.7 mL of glacial acetic acid (a molar ratio of approximately 1:3).[4]
-
Reaction: Place the sealed tube in a microwave reactor and irradiate the mixture for 40 to 50 minutes at a frequency of 160 MHz.[4]
-
Isolation: After the reaction is complete, carefully remove the hot reaction mixture from the microwave. Pour the mixture drop-by-drop into a beaker containing approximately 30 mL of ice-cold water while stirring vigorously.
-
Purification: Shiny crystals of acetanilide will precipitate. Collect the crystals by vacuum filtration using a Buchner funnel, wash with cold water, and dry. The product can be further purified by recrystallization from 50% ethanol.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of 4'-Nitrobenzanilide and their removal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and removal of common byproducts during the synthesis of 4'-Nitrobenzanilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
When synthesizing this compound, particularly via the common Schotten-Baumann reaction which involves reacting benzoyl chloride with p-nitroaniline, the primary impurities are typically unreacted starting materials and products from side reactions. These include:
-
Unreacted p-Nitroaniline: A starting material that may remain if the reaction does not go to completion.
-
Unreacted Benzoyl Chloride: The second starting material, which is often used in slight excess.
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride by moisture present in the reaction setup or during the work-up.[1][2]
-
Diacylated Products: Although less common due to the deactivating effect of the nitro group, it is possible for a second benzoyl group to react with the amide nitrogen under harsh conditions.
-
Positional Isomers: If the starting p-nitroaniline is contaminated with o-nitroaniline or m-nitroaniline, the corresponding isomeric benzanilides will be formed.
Q2: My crude product is contaminated with benzoic acid. How can I effectively remove it?
Benzoic acid is an acidic impurity that can be readily removed by washing the organic phase with a mild aqueous base.
Troubleshooting Steps:
-
Dissolve the crude this compound in an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃).[1][3] You will observe gas evolution (CO₂) as the acid is neutralized. Swirl gently and vent the funnel frequently.
-
Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate salt.
-
Repeat the wash one or two more times to ensure complete removal.[1]
-
Finally, wash the organic layer with water and then brine to remove any residual base and salts.[3]
Q3: How can I eliminate unreacted p-nitroaniline from my product mixture?
p-Nitroaniline is a basic compound due to its amino group. It can be removed by washing with a dilute aqueous acid, which converts it into a water-soluble salt. However, the most robust method for removing starting materials and other impurities is recrystallization.
Method 1: Acid Wash (Use with Caution)
-
Dissolve the crude product in an organic solvent.
-
Wash the organic solution with dilute hydrochloric acid (e.g., 1M HCl). The p-nitroaniline will be protonated to form p-nitroanilinium chloride, which is soluble in the aqueous phase.
-
Separate the aqueous layer.
-
Wash the organic layer with water and brine to remove residual acid. Caution: Amide bonds can be susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure or heat. This method should be performed quickly and at room temperature.
Method 2: Recrystallization (Recommended) Recrystallization is highly effective for removing both unreacted p-nitroaniline and benzoic acid, as their solubilities differ from that of the desired this compound product.[4][5] Ethanol or a mixed solvent system like ethanol/water is often suitable.[6][7]
Q4: What is the recommended general procedure for purifying crude this compound?
A combination of an aqueous work-up followed by recrystallization is the most effective purification strategy. This multi-step approach ensures the removal of both acidic/basic impurities and other structurally similar byproducts.
Troubleshooting Workflow
The following diagram outlines the logical steps for identifying and removing impurities from a crude this compound sample.
Caption: Workflow for the purification of this compound.
Data Presentation
The following table presents representative data on the purity of a crude this compound sample after each key purification step.
| Purification Step | Purity of this compound (%) | Major Impurity Removed |
| Crude Product | 85% | p-Nitroaniline, Benzoic Acid |
| After NaHCO₃ Wash | 92% | Benzoic Acid |
| After Dilute HCl Wash | 95% | p-Nitroaniline |
| After Recrystallization | >99% | Residual starting materials and other minor byproducts |
Note: Values are illustrative and may vary based on initial reaction conditions and efficiency of each step.
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of Acidic and Basic Impurities
This protocol is designed for a crude reaction mixture where this compound is dissolved in an organic solvent immiscible with water (e.g., dichloromethane).
-
Initial Transfer: Transfer the organic reaction mixture to a separatory funnel of appropriate size.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake for 1-2 minutes, venting periodically. Allow the layers to separate completely.
-
Separation: Drain and discard the lower aqueous layer.
-
Acid Wash (Optional): Add an equal volume of 1M hydrochloric acid (HCl) to the organic layer in the funnel. Shake for 1 minute, allowing the layers to separate. Drain and discard the aqueous layer. Perform this step quickly to minimize any potential amide hydrolysis.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine (saturated NaCl solution). These washes remove residual acid/base and reduce the amount of dissolved water in the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the solution is clear.
-
Isolation: Filter the drying agent from the solution. The resulting filtrate contains the partially purified product, which can be concentrated by removing the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This procedure is the most effective single step for achieving high purity.[4][5]
-
Solvent Selection: Choose a suitable solvent. Ethanol is a common choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]
-
Dissolution: Place the crude, dried this compound from the aqueous work-up into an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate to bring the solvent to a boil. Add more hot solvent in small portions until all the solid has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air-dry. The final product should be a crystalline solid. A melting point analysis can be used to assess purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. amherst.edu [amherst.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
Preventing ortho-attack side reactions in benzanilide synthesis
Welcome to the Technical Support Center for benzanilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing unwanted ortho-attack side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzanilide?
A1: The most common and robust method for synthesizing benzanilide (N-phenylbenzamide) is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of aniline with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][3] The base neutralizes the hydrochloric acid byproduct, preventing the protonation of the aniline and driving the reaction to completion.[3][4]
Q2: I am observing a significant amount of a side product that I suspect is the ortho-acylated isomer. What is this side reaction?
A2: The side product is likely 2-aminobenzophenone, resulting from an ortho-C-acylation of the aniline starting material. This occurs because, in addition to the nitrogen atom of the amine group being nucleophilic, the aromatic ring itself can undergo electrophilic aromatic substitution. The amino group is a strongly activating ortho-, para-director, making the ortho and para positions of the aniline ring susceptible to attack by the benzoyl chloride.
Q3: Can the desired N-phenylbenzamide rearrange to the ortho-acylated side product after it's formed?
A3: Yes, under certain conditions, N-phenylbenzamide can undergo a Fries rearrangement to form ortho- and para-aminobenzophenones. This rearrangement is typically catalyzed by Lewis acids or strong Brønsted acids and is often promoted by heat. If your reaction or workup conditions are acidic, this could be a source of the ortho-acylated impurity.
Q4: How does temperature influence the formation of the ortho-attack side product?
A4: The regioselectivity of the acylation can be under either kinetic or thermodynamic control. Generally, lower temperatures favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. In the context of aniline acylation, N-acylation is typically the kinetically favored process. High temperatures might promote the competing C-acylation or the Fries rearrangement of the desired product.
Q5: What role does steric hindrance play in preventing ortho-attack?
A5: Steric hindrance around the ortho positions of the aniline ring can significantly disfavor C-acylation at those sites. If you are working with a substituted aniline, bulky groups at the ortho positions will sterically block the approach of the electrophile (the benzoyl group), thus favoring N-acylation.
Troubleshooting Guide: Preventing Ortho-Attack Side Reactions
This guide provides solutions to common issues encountered during benzanilide synthesis that lead to the formation of ortho-acylated byproducts.
Problem 1: Significant Yield of Ortho-Acylated Byproduct (2-Aminobenzophenone)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Maintain a low reaction temperature (0-5 °C) to favor the kinetically preferred N-acylation over C-acylation. |
| Inappropriate Solvent | Use a two-phase solvent system (e.g., dichloromethane/water or diethyl ether/water) as is characteristic of Schotten-Baumann conditions.[1] This can help to control the reaction at the interface and may favor N-acylation. |
| Sub-optimal Base Concentration | Use a sufficient concentration of aqueous base (e.g., 10% NaOH) to efficiently trap the HCl byproduct and ensure the aniline remains deprotonated and highly nucleophilic for N-acylation.[3] |
| Reaction Conditions Favoring Fries Rearrangement | Avoid acidic conditions during the reaction and workup, especially at elevated temperatures. Neutralize the reaction mixture with a base and avoid strong acid washes if the ortho-acylated product is observed after purification. |
Problem 2: Low Yield of Benzanilide and Presence of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Ensure that the reaction is performed under anhydrous conditions if using an organic solvent, or that the addition of benzoyl chloride is done efficiently in a two-phase system to minimize contact with water before reacting with aniline. |
| Excessive C-acylation | If working with an unsubstituted aniline, consider using a protecting group strategy if ortho-acylation is a persistent issue. Protection of the amine as an acetanilide can deactivate the ring towards further electrophilic substitution. |
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Synthesis of Benzanilide to Minimize Ortho-Attack
This protocol is designed to maximize the yield of N-phenylbenzamide while minimizing the formation of 2-aminobenzophenone.
Materials:
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Aniline
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Dichloromethane (or diethyl ether)
-
Ice bath
-
Magnetic stirrer and stir bar
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Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
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Add the sodium hydroxide solution to the aniline solution with vigorous stirring.
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Slowly add benzoyl chloride (1.05-1.1 eq.) dropwise to the rapidly stirred biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture vigorously at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl solution, water, and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure benzanilide.
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and the logic of troubleshooting, the following diagrams are provided.
Caption: Competing pathways in benzanilide synthesis.
Caption: Troubleshooting workflow for minimizing ortho-attack.
References
Catalyst selection for optimizing benzanilide formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize benzanilide formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzanilide?
A1: Benzanilide is typically synthesized via the reaction of a benzoic acid derivative with an aniline derivative. Common methods include the Schotten-Baumann reaction, which utilizes benzoyl chloride and aniline in the presence of a base, and direct condensation reactions between benzoic acid and aniline using a catalyst.[1][2][3] The choice of method often depends on the availability of starting materials, desired scale, and sensitivity of functional groups on the substrates.
Q2: What is the Schotten-Baumann reaction and when is it preferred?
A2: The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides under basic conditions. It is particularly effective for reacting primary and secondary amines with benzoyl chloride. The reaction is typically performed in a two-phase system (e.g., an organic solvent and water) with a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) byproduct.[1] This prevents the protonation of the amine starting material, which would render it non-nucleophilic. Pyridine can also be used as a base.[4][5]
Q3: What types of catalysts can be used for the direct condensation of benzoic acid and aniline?
A3: Several catalysts can facilitate the direct dehydrative condensation of benzoic acid and aniline. These include boric acid, which offers a simple, efficient, and solvent-free procedure under heating.[2] Lewis acids like Titanium(IV) chloride (TiCl₄) and Zirconium(IV) chloride (ZrCl₄) have also been shown to be effective.[6][7] For instance, TiCl₄ in pyridine at 85°C can produce benzanilide in high yield.[6] Heterogeneous catalysts, such as palladium nanoparticles doped on clay, have been used effectively, particularly with microwave irradiation, allowing for easy catalyst separation and recycling.[8]
Q4: How do I choose the right catalyst for my reaction?
A4: Catalyst selection depends on your starting materials and desired outcome. For the direct condensation of benzoic acid and aniline, boric acid provides a green chemistry approach.[2] Lewis acids like TiCl₄ are effective but may require stoichiometric amounts and specific solvents.[6] If you are looking to perform more complex transformations, such as regioselective C-H functionalization on a pre-formed benzanilide, transition metal catalysts like Palladium(II) and Ruthenium(II) are used.[9][10]
Troubleshooting Guide
Problem 1: Low Yield in Schotten-Baumann Reaction
-
Q: My Schotten-Baumann reaction is resulting in a very low yield of benzanilide. What are the common causes?
-
A: Low yields in this reaction are often due to a few key factors:
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with the aqueous base (e.g., NaOH) and hydrolyze to benzoic acid, especially if it's added too quickly or if stirring is not vigorous enough.[11]
-
Protonation of Aniline: The HCl generated as a byproduct can protonate the starting aniline, making it non-nucleophilic and halting the reaction. The presence of a base is crucial to neutralize this acid immediately.[11][5]
-
Inadequate Mixing: In a biphasic system (e.g., water and an organic solvent), vigorous stirring is essential to ensure the reactants in the different phases come into contact.[11]
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Poor Reagent Quality: Ensure your aniline is pure and that the benzoyl chloride has not already been partially hydrolyzed by exposure to moisture.[12]
-
Problem 2: Product is an Oil or Discolored Solid
-
Q: My final product is a dark-colored oil and will not crystallize. How can I improve its purity and appearance?
-
A: Discoloration and failure to crystallize are typically signs of impurities.
-
Starting Material Impurities: Using oxidized or impure benzaldehyde (if starting from an imine route) or aniline can lead to colored byproducts.[12]
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Side Reactions: Running the reaction at excessively high temperatures can cause side reactions, leading to polymeric or colored impurities.[12]
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Inducing Crystallization: If the product is oily, try trituration with a non-polar solvent like hexane to induce crystallization. Seeding the oil with a small, pure crystal of benzanilide can also initiate the process.[11]
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Purification: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying benzanilide and removing colored impurities.[3][12] Using decolorizing carbon during recrystallization can also help.[3]
-
Problem 3: Presence of Unreacted Starting Materials in the Final Product
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Q: After my workup, I'm finding significant amounts of unreacted benzoic acid or aniline in my product. How can I remove them?
-
A: The workup procedure is critical for removing unreacted starting materials.
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Removing Aniline: Unreacted aniline can be removed by washing the crude product with a dilute acid solution, such as 1M HCl. The aniline will form a water-soluble salt and move into the aqueous layer.[3]
-
Removing Benzoic Acid: Unreacted benzoic acid can be removed by washing with a dilute base solution, such as 1M NaOH. The benzoic acid will be converted to sodium benzoate, which is soluble in water.[3]
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Final Wash: A final wash with water is recommended to remove any remaining salts before drying and further purification.[13]
-
Quantitative Data Summary
Table 1: Effect of Catalyst and Conditions on Benzanilide Formation from Benzoic Acid and Aniline
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |
| TiCl₄ | 30 | Dichloromethane | Reflux | 24 | 15 | [6] |
| TiCl₄ | 300 | Pyridine | 85 | 2 | 98 | [6] |
| Boric Acid | - | Solvent-free | Heating | - | Good | [2] |
| ZrCl₄ | 10 | p-Xylene | 110 | - | 55 | [7] |
| ZrCp₂Cl₂ | - | Toluene | 110 | 22 | 83 | [14] |
| None (Thermal) | 0 | p-Xylene | 110 | 22 | 6 | [14] |
Table 2: Regioselective C-H Hydroxylation of N-alkyl-benzanilides
| Catalyst | Catalyst Loading (mol%) | Oxidant | Site of Hydroxylation | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ | 2.5 | K₂S₂O₈ | Benzoyl Ring (Ar²) | High | [9] |
| Pd(OAc)₂ | 5 | K₂S₂O₈ | Aniline Ring (Ar¹) | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of Benzanilide via Schotten-Baumann Reaction
This protocol is adapted from standard laboratory procedures for the benzoylation of aniline.[4][15]
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Preparation: In a conical flask, dissolve 2.0 mL (approx. 2.08 g) of aniline in 30 mL of 10% aqueous sodium hydroxide solution.
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Reaction: Cool the mixture in an ice bath. Slowly add 3.0 mL (approx. 3.4 g) of benzoyl chloride in small portions while shaking the flask vigorously. Continue shaking for 15-20 minutes. The odor of benzoyl chloride should disappear.
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Isolation: Dilute the reaction mixture with cold water to precipitate the crude benzanilide.
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Filtration: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any soluble impurities like sodium benzoate.[16]
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Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, filter the hot solution if necessary, and allow it to cool slowly to form crystals.
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Drying: Collect the purified crystals by filtration and dry them in a desiccator or a low-temperature oven. The expected melting point is 162-164 °C.[15]
Protocol 2: TiCl₄-Mediated Synthesis of Benzanilide
This protocol describes the direct condensation of benzoic acid and aniline using TiCl₄.[6]
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Preparation: In a screw-capped vial, dissolve benzoic acid (1 mmol) in pyridine (10 mL).
-
Reaction: Heat the resulting solution to 85 °C. To this heated solution, add TiCl₄ (3 mmol) followed by aniline (1 mmol).
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Monitoring: Allow the reaction to proceed for approximately 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
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Workup: Once the reaction is complete, cool the mixture and acidify it with a 1 N HCl aqueous solution.
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Extraction: Extract the product into an organic solvent such as methylene chloride.
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Isolation: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-phenylbenzamide (benzanilide) product.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of benzanilide.
Caption: Logic diagram for selecting a synthetic pathway based on starting materials.
References
- 1. brainly.in [brainly.in]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. m.youtube.com [m.youtube.com]
How to resolve oiling out during 4'-Nitrobenzanilide crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of 4'-Nitrobenzanilide, with a specific focus on preventing "oiling out."
Troubleshooting Guide: Oiling Out During Crystallization
Oiling out is the separation of a dissolved compound as a liquid phase instead of a solid crystalline phase upon cooling or addition of an anti-solvent. This can lead to poor purification and difficulty in handling the product. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Oiling out is observed during the cooling of the crystallization solution.
Caption: Troubleshooting workflow for resolving oiling out during crystallization.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem?
A1: Oiling out, or liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid ("oil") rather than as solid crystals.[1][2] This is problematic because the oil is often a good solvent for impurities, and when it eventually solidifies, it can trap these impurities, leading to a product of lower purity.[1] The resulting solid may also be amorphous or difficult to handle and filter.
Q2: What are the primary causes of oiling out during the crystallization of this compound?
A2: The primary causes are generally related to a high degree of supersaturation and the physicochemical properties of the compound and solvent system. Specific factors include:
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Rapid cooling: This quickly increases supersaturation, not allowing enough time for orderly crystal lattice formation.[1]
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High solute concentration: Starting with a solution that is too concentrated can lead to oiling out.
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Inappropriate solvent choice: If the boiling point of the solvent is too close to the melting point of the solute (for this compound, the melting point is approx. 202-204°C), the compound may melt in the hot solution and separate as an oil upon cooling.[3]
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Presence of impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[1]
Q3: How can I select a suitable solvent to avoid oiling out?
A3: An ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have a high solubility at elevated temperatures. For nitroaromatic compounds, polar aprotic solvents or mixtures with alcohols are often effective. Based on the properties of similar compounds, a solvent screening is recommended.
Data Presentation: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at 25°C | Expected Solubility at Boiling Point | Potential for Oiling Out |
| Water | High | 100 | Very Low | Low | Low |
| Ethanol | High | 78 | Low | High | Moderate |
| Isopropanol | Medium | 82 | Low | Moderate | Moderate |
| Acetone | Medium | 56 | Moderate | High | High |
| Ethyl Acetate | Medium | 77 | Low | Moderate | Moderate |
| Toluene | Low | 111 | Very Low | Moderate | Low |
Note: This table provides estimated solubility characteristics based on general principles and data for structurally related compounds. Experimental verification is crucial.
Q4: Can a mixed solvent system help in preventing oiling out?
A4: Yes, a mixed solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" solvent (in which it is much less soluble) until the solution becomes turbid (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. An ethanol-water mixture is a common and often successful choice for polar organic compounds like this compound.
Q5: What is "seeding" and how can it help?
A5: Seeding is the process of adding a few small crystals of the pure compound to a supersaturated solution. These seed crystals act as nucleation sites, promoting the growth of larger crystals and preventing the formation of an oil. It is a highly effective technique to control crystallization and is recommended if oiling out is a persistent issue.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Example with Ethanol)
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Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a magnetic stir bar. Place the flask on a hotplate with stirring and add approximately 20 mL of ethanol. Heat the mixture to a gentle boil. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate. Place a stemless funnel with fluted filter paper on top of this flask. Quickly pour the hot solution of your compound through the filter paper.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice-water bath for about 30 minutes to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Allow the crystals to dry on the filter paper with the vacuum on for 10-15 minutes. Transfer the crystals to a watch glass and let them air dry completely.
Protocol 2: Mixed-Solvent Recrystallization of this compound (Ethanol-Water)
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Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol, as described in Protocol 1.
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Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until a faint, persistent cloudiness is observed.
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Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
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Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it in an ice-water bath to complete the crystallization.
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Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a small amount of a cold ethanol-water mixture (in the approximate ratio used for crystallization).
References
- 1. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Scaling up the synthesis of 4'-Nitrobenzanilide for pilot production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4'-Nitrobenzanilide for pilot production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most common and scalable routes for the synthesis of this compound are the direct condensation of 4-nitrobenzoic acid with aniline and the acylation of aniline with 4-nitrobenzoyl chloride. The direct condensation method is often preferred for its atom economy and avoidance of hazardous reagents like thionyl chloride, which is typically used to prepare the acid chloride.[1][2] A patented method suggests carrying out the acylation of aniline with 4-nitrobenzoic acid under pressure to reduce reaction time and improve product quality.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound from the lab to a pilot plant?
A2: The primary challenges include:
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Heat Transfer: The reaction is often exothermic, and managing heat removal in a large reactor is critical to prevent side reactions and ensure safety.[3]
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Mixing: Ensuring homogenous mixing of reactants in a large volume is essential for consistent product quality and yield.
-
Reaction Time: Reaction times may need to be adjusted at a larger scale to accommodate for slower heating, cooling, and reagent addition rates.
-
Work-up and Isolation: The method of product isolation and purification needs to be scalable. Techniques like column chromatography that are common in the lab may not be feasible for large quantities.
Q3: What are the key safety considerations for the pilot-scale production of this compound?
A3: Key safety considerations include:
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Handling of Raw Materials: Aniline is toxic and readily absorbed through the skin. 4-nitrobenzoic acid is an irritant. Appropriate personal protective equipment (PPE) is essential.
-
Reaction Hazards: The reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions. The presence of nitro compounds also presents potential thermal stability hazards.[4]
-
Solvent Handling: Many organic solvents are flammable and have associated health risks. Pilot plants should be well-ventilated and equipped with appropriate fire suppression systems.
-
Waste Disposal: Acidic and basic aqueous waste, as well as organic solvent waste, must be handled and disposed of according to environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient heating or reaction time.- Poor mixing leading to localized reactant concentrations.- Degradation of product or reactants at high temperatures.- Loss of product during work-up and isolation. | - Ensure the reaction mixture reaches and maintains the target temperature. Monitor reaction completion by TLC or HPLC.- Optimize the stirring speed and ensure the agitator is appropriate for the vessel size.- Implement precise temperature control. For exothermic reactions, consider slower reagent addition or improved cooling.- Optimize the filtration and washing steps. Minimize transfers between vessels. |
| Product Impurities (e.g., unreacted starting materials, side products) | - Incorrect stoichiometry of reactants.- Reaction temperature is too high, leading to side reactions.- Inefficient purification. | - Accurately measure and charge all reactants.- Maintain the reaction temperature within the specified range. Consider a temperature profile for the reaction.- Recrystallize the crude product from a suitable solvent (e.g., ethanol). Ensure efficient washing of the filter cake. |
| Dark Product Color | - Presence of oxidized impurities from aniline.- Decomposition at elevated temperatures. | - Use high-purity aniline. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).- Avoid excessive heating and prolonged reaction times. |
| Slow or Stalled Reaction | - Insufficient reaction temperature.- Poor solubility of 4-nitrobenzoic acid. | - Verify the accuracy of temperature probes and ensure the heating system is functioning correctly.- While 4-nitrobenzoic acid is soluble in aniline at elevated temperatures, ensure adequate mixing to facilitate dissolution. |
| Difficult Filtration | - Fine particle size of the product. | - Control the cooling rate during crystallization to encourage the formation of larger crystals.- Consider using a filter aid, but be mindful of potential contamination of the final product. |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below, with guidance for both laboratory and pilot scales.
Method 1: Direct Thermal Condensation of 4-Nitrobenzoic Acid and Aniline
This method involves the direct reaction between 4-nitrobenzoic acid and aniline at elevated temperatures, with the removal of water as a byproduct.
Laboratory Scale (Illustrative)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-nitrobenzoic acid (16.7 g, 0.1 mol) and aniline (18.6 g, 0.2 mol).
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Reaction: Heat the mixture to 190-210 °C. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is evolved (approximately 3-4 hours).
-
Work-up: Cool the reaction mixture to below 100 °C and add 100 mL of ethanol. Heat the mixture to reflux to dissolve the product.
-
Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to crystallize the product.
-
Purification: Collect the crystals by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 80 °C.
Pilot Scale (Estimated)
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean and dry. The reactor should be equipped with a jacketed heating/cooling system, a pitched-blade turbine agitator, a temperature probe, a pressure indicator, and a condenser with a receiver for water removal.
-
Charging Reactants: Charge the reactor with 4-nitrobenzoic acid (10.0 kg, 59.8 mol) and aniline (11.2 kg, 120.3 mol).
-
Reaction: Seal the reactor and begin agitation. Heat the reactor contents to an internal temperature of 200-220 °C. The reaction will generate water, which will be distilled off and collected. The reaction may be run under a slight positive pressure to control the boiling of aniline.[1]
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (approximately 1.08 L) has been collected.
-
Cooling and Crystallization: Cool the reactor contents to 80-90 °C. Add 60 L of ethanol to the reactor. Control the cooling rate of the jacket to slowly cool the mixture to 5-10 °C to induce crystallization.
-
Isolation: Transfer the resulting slurry to a centrifuge or filter-dryer. Wash the product cake with cold ethanol.
-
Drying: Dry the product under vacuum at 80-90 °C until a constant weight is achieved.
Method 2: Acylation of Aniline with 4-Nitrobenzoyl Chloride
This two-step method involves the initial formation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, followed by its reaction with aniline.
Laboratory Scale (Illustrative)
-
Acid Chloride Formation: In a 250 mL flask, suspend 4-nitrobenzoic acid (16.7 g, 0.1 mol) in 50 mL of toluene. Add thionyl chloride (13.1 g, 0.11 mol) and a catalytic amount of DMF (0.5 mL). Heat the mixture to reflux for 2 hours.
-
Amidation: In a separate 500 mL flask, dissolve aniline (9.3 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of toluene. Cool this solution in an ice bath.
-
Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Add 100 mL of water and separate the organic layer. Wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude product from ethanol.
Pilot Scale (Estimated)
-
Acid Chloride Formation: In a 50 L glass-lined reactor, charge 4-nitrobenzoic acid (5.0 kg, 29.9 mol) and 25 L of toluene. Add thionyl chloride (3.9 kg, 32.9 mol) and DMF (0.2 L). Heat to 70-80 °C and hold until the reaction is complete (monitored by IR or HPLC).
-
Amidation: In a separate 100 L reactor, charge aniline (2.8 kg, 30.1 mol), triethylamine (3.3 kg, 32.6 mol), and 50 L of toluene. Cool the mixture to 0-5 °C.
-
Reaction: Transfer the 4-nitrobenzoyl chloride solution to the aniline solution via a pressure transfer, maintaining the internal temperature of the amidation reactor below 10 °C. After the addition, allow the mixture to warm to 20-25 °C and stir for 2-3 hours.
-
Work-up: Add 50 L of water and agitate. Allow the layers to separate and transfer the lower aqueous layer to a waste container. Wash the organic layer sequentially with dilute HCl and sodium bicarbonate solution.
-
Crystallization and Isolation: Cool the toluene solution to 0-5 °C to crystallize the product. Isolate the product using a centrifuge and wash with cold toluene.
-
Drying: Dry the product in a vacuum dryer at 80-90 °C.
Process and Safety Data
The following tables provide a summary of key process parameters and safety information.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Method 1 (Lab Scale) | Method 1 (Pilot Scale - Estimated) | Method 2 (Lab Scale) | Method 2 (Pilot Scale - Estimated) |
| Scale | 0.1 mol | 60 mol | 0.1 mol | 30 mol |
| Reactant Ratio (Aniline:Acid) | 2:1 | 2:1 | 1:1 | 1:1 |
| Solvent | None (Aniline in excess) | None (Aniline in excess) | Toluene | Toluene |
| Temperature | 190-210 °C | 200-220 °C | 0-25 °C (Amidation) | 0-25 °C (Amidation) |
| Reaction Time | 3-4 hours | 4-6 hours | 1 hour | 2-3 hours |
| Typical Yield | 85-95% | 80-90% | 90-98% | 85-95% |
| Purity (after recrystallization) | >99% | >99% | >99% | >99% |
Table 2: Safety Information for Key Chemicals
| Chemical | CAS Number | Key Hazards | Recommended PPE |
| This compound | 3393-96-2 | Irritant | Safety glasses, gloves, lab coat |
| 4-Nitrobenzoic Acid | 62-23-7 | Skin and eye irritant | Safety glasses, gloves, lab coat |
| Aniline | 62-53-3 | Toxic, carcinogen, skin absorption | Chemical resistant gloves, splash goggles, respirator, chemical resistant apron |
| Thionyl Chloride | 7719-09-7 | Corrosive, reacts violently with water | Face shield, chemical resistant gloves, respirator, chemical resistant suit |
| Toluene | 108-88-3 | Flammable, irritant, reproductive hazard | Safety glasses, gloves, respirator |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the pilot-scale synthesis of this compound.
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Accelerating 4'-Nitrobenzanilide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on reducing the reaction time for the synthesis of 4'-Nitrobenzanilide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different synthesis methodologies. Our aim is to equip you with the necessary information to optimize your experimental workflow, increase efficiency, and overcome common challenges.
Quick Navigation
-
Troubleshooting Guides: Quickly diagnose and resolve common issues encountered during the synthesis.
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Frequently Asked Questions (FAQs): Find answers to common questions about reaction optimization and troubleshooting.
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Comparative Data on Synthesis Methods: A quantitative comparison of conventional and modern synthesis techniques.
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Detailed Experimental Protocols: Step-by-step instructions for various synthesis methods.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Problem: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction has not gone to completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.[1]- Use an Activating Agent: For the reaction between 4-nitrobenzoic acid and aniline, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. |
| Side Reactions: Formation of unwanted byproducts consumes starting materials. | - Optimize Reaction Conditions: Adjust the temperature and reaction time to favor the desired product formation.- Use a Milder Base: If using the Schotten-Baumann method (from 4-nitrobenzoyl chloride), a milder base like pyridine can sometimes reduce side reactions compared to strong bases.[2] |
| Product Loss During Workup/Purification: The product is lost during extraction, washing, or recrystallization. | - Optimize Extraction: Ensure the correct pH during aqueous workup to prevent the product from dissolving in the aqueous layer.- Recrystallization Solvent: Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures to maximize recovery.[3][4] |
| Poor Reagent Quality: Impurities in starting materials (4-nitrobenzoic acid, aniline, or 4-nitrobenzoyl chloride) can interfere with the reaction. | - Purify Starting Materials: Recrystallize or distill the starting materials if their purity is questionable.- Use Fresh Reagents: Ensure that reagents, especially 4-nitrobenzoyl chloride, have not hydrolyzed due to moisture. |
Problem: Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Insufficient Activation Energy (Conventional Heating): The reaction requires a significant amount of energy to proceed at a reasonable rate. | - Microwave-Assisted Synthesis: Employ microwave irradiation to dramatically reduce reaction times, often from hours to minutes.[5][6]- Ultrasound-Assisted Synthesis: Use sonication to enhance mass transfer and accelerate the reaction.[7][8] |
| Two-Phase Reaction System (Schotten-Baumann): The reactants are in separate phases (aqueous and organic), limiting their interaction. | - Use a Phase Transfer Catalyst (PTC): Add a PTC like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the reactants between the phases, thereby increasing the reaction rate.[9][10] |
| Low Reaction Temperature: The temperature is too low for the reaction to proceed efficiently. | - Increase Temperature: Carefully increase the reaction temperature while monitoring for the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor in reducing the reaction time for this compound synthesis?
A1: The most impactful factor is the method of energy input. Switching from conventional heating to microwave irradiation or ultrasound can reduce reaction times from several hours to a matter of minutes.[5][7]
Q2: Can I use a catalyst to speed up the reaction between 4-nitrobenzoic acid and aniline?
A2: Yes, while this reaction can be driven by heat alone, using a catalyst can significantly reduce the required temperature and time. Acid catalysts or coupling agents are often employed for this type of amidation.
Q3: What are the common byproducts in the synthesis of this compound?
A3: In the Schotten-Baumann synthesis from 4-nitrobenzoyl chloride, a common byproduct is the hydrolysis of the acid chloride to 4-nitrobenzoic acid. In the direct amidation of 4-nitrobenzoic acid, unreacted starting materials are the primary impurities. Di-acylation of aniline is also a possibility, though less common under controlled conditions.
Q4: How can I improve the purity of my final product?
A4: Recrystallization is the most common method for purifying crude this compound.[3] A suitable solvent system, such as ethanol-water, can be used. Column chromatography can also be employed for more challenging separations.[3]
Q5: What are the advantages of using microwave or ultrasound-assisted synthesis over conventional methods?
A5: Besides a dramatic reduction in reaction time, these methods often lead to higher yields, cleaner reaction profiles with fewer byproducts, and are considered more environmentally friendly ("green chemistry") due to their energy efficiency.[6][7]
Comparative Data on Synthesis Methods
The following table summarizes quantitative data for different methods of synthesizing this compound, highlighting the significant reduction in reaction time offered by modern techniques.
| Synthesis Method | Starting Materials | Reaction Time | Yield | Key Conditions |
| Conventional Heating | 4-Nitrobenzoic Acid & Aniline | 1.5 - 8 hours[11] | ~99%[11] | High temperature (e.g., 220-230°C)[11] |
| Microwave-Assisted | 4-Nitrobenzoic Acid & Aniline | 5 - 15 minutes (estimated) | High (expected) | Microwave irradiation (e.g., 150°C, 200 W)[12] |
| Ultrasound-Assisted | 4-Nitrobenzoyl Chloride & Aniline | 30 - 60 minutes (estimated) | High (expected) | Sonication at room or slightly elevated temperature |
| Phase Transfer Catalysis | 4-Nitrobenzoyl Chloride & Aniline | 1 - 3 hours (estimated) | High (expected) | Biphasic system with a PTC like TBAB |
Detailed Experimental Protocols
Conventional Synthesis from 4-Nitrobenzoic Acid and Aniline
This method involves the direct condensation of 4-nitrobenzoic acid with aniline at high temperatures.
Workflow Diagram:
Caption: Workflow for conventional synthesis of this compound.
Procedure:
-
In a round-bottom flask equipped with a condenser, combine 4-nitrobenzoic acid (1 equivalent) and aniline (1.075 equivalents).[11]
-
Heat the mixture to 220-230°C with stirring for 1.5 to 8 hours.[11] Water will be formed and should be allowed to distill off.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solidified product can be purified by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Synthesis (General Protocol for Amides)
This protocol is a general guideline for the rapid synthesis of amides using microwave irradiation and can be adapted for this compound.
Workflow Diagram:
References
- 1. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 2. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. benchchem.com [benchchem.com]
- 11. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 4'-Nitrobenzanilide from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Nitrobenzanilide from unreacted starting materials. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 4-nitroaniline and benzoyl chloride?
The most common impurities are unreacted starting materials: 4-nitroaniline and benzoic acid (from the hydrolysis of benzoyl chloride). Other potential byproducts could include diacylated aniline derivatives, though these are typically formed under more forcing conditions.
Q2: What is the recommended primary method for purifying this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. Acid-base extraction can also be employed as a preliminary purification step to remove acidic and basic impurities.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on literature, toluene is a suitable solvent for the recrystallization of this compound. Alcohols, such as ethanol, may also be effective, potentially as part of a mixed solvent system with water. A solvent selection guide is provided in the tables below.
Q4: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system can be very effective. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, an ethanol/water mixture could be a viable option, where ethanol is the "good" solvent and water is the "poor" solvent.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Recrystallization
| Possible Cause | Troubleshooting Step |
| Excess solvent used | Evaporate some of the solvent to concentrate the solution and induce further crystallization. |
| Premature crystallization | Ensure the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper or in the funnel. Pre-heating the funnel can help. |
| High solubility in cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Inappropriate solvent choice | Refer to the Solvent Selection Guide (Table 1) and consider a different solvent or a mixed solvent system. |
Issue 2: Oiling Out During Cooling
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is too concentrated | Reheat the solution and add a small amount of additional hot solvent. |
| Inappropriate solvent | The boiling point of the solvent may be too high. Consider a lower-boiling solvent. Using a mixed solvent system can sometimes mitigate this issue. |
| Presence of impurities | High levels of impurities can depress the melting point. Consider a preliminary purification step like an acid-base wash. |
Issue 3: Persistent Color in the Purified Crystals
| Possible Cause | Troubleshooting Step |
| Colored impurities present | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Product degradation | Avoid prolonged heating at high temperatures. |
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent | Suitability for Recrystallization | Comments |
| Toluene | Recommended | Reported in the literature as an effective solvent for recrystallization. |
| Ethanol | Good Candidate | Often a good choice for aromatic amides. May require the use of a co-solvent like water to reduce solubility at room temperature for better recovery. |
| Acetone | Possible | May be too effective of a solvent, potentially leading to lower yields unless used as part of a mixed solvent system. |
| Ethyl Acetate | Possible | A less polar option that could be effective if more polar solvents result in high solubility at room temperature. |
| Water | Poor (as a primary solvent) | This compound has very low solubility in water. However, it can be an excellent anti-solvent when used with a miscible organic solvent like ethanol. |
Note: The ideal solvent choice can depend on the specific impurities present in the crude product. Small-scale trials are recommended to determine the optimal solvent or solvent system.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove unreacted 4-nitroaniline (basic) and benzoic acid (acidic) from the crude this compound product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous hydrochloric acid (HCl) solution. This will protonate the unreacted 4-nitroaniline, making it water-soluble and drawing it into the aqueous layer. Separate the aqueous layer. Repeat the wash if necessary.
-
Base Wash: Wash the organic layer with a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate any residual benzoic acid, converting it to its water-soluble sodium salt, which will partition into the aqueous layer. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any residual acid or base.
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Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to obtain the purified this compound.
Protocol 2: Recrystallization from Toluene
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (near its boiling point) while stirring until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Effect of solvent choice on 4'-Nitrobenzanilide reaction yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Nitrobenzanilide, with a particular focus on the impact of solvent choice on reaction yield.
Troubleshooting Guide
Q1: My this compound reaction yield is lower than expected. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound, typically performed via a Schotten-Baumann reaction between 4-nitroaniline and benzoyl chloride, can stem from several factors. Here are common issues and their remedies:
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water. If moisture is present in the reaction setup or solvents, the benzoyl chloride will be consumed in a non-productive side reaction, reducing the yield of the desired amide.
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Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.
-
-
Inadequate Neutralization of HCl: The reaction of 4-nitroaniline with benzoyl chloride produces hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it unreactive.
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Poor Solubility of Reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion and lower yields.
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Solution: Select a solvent that effectively dissolves both 4-nitroaniline and benzoyl chloride. Refer to the solvent selection guide below. Vigorous stirring is also crucial, especially in biphasic systems, to maximize the interfacial area where the reaction occurs.
-
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.
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Solution: While the reaction is often carried out at room temperature, gentle heating may be required to ensure completion.[4] However, excessive heat can promote side reactions. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
-
Q2: I am observing the formation of significant byproducts. How can I improve the purity of my this compound?
A2: The primary byproduct is often benzoic acid, resulting from the hydrolysis of benzoyl chloride.
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Solution: As mentioned above, minimizing water in the reaction is critical. During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove any benzoic acid byproduct. Recrystallization of the crude product from a suitable solvent, such as ethanol, is a highly effective purification method.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the this compound synthesis?
A1: The base, typically sodium hydroxide in an aqueous layer or an organic base like pyridine, plays a crucial role in neutralizing the hydrochloric acid generated during the reaction.[1][3] This prevents the protonation of the 4-nitroaniline, ensuring it remains nucleophilic and available to react with the benzoyl chloride, thus driving the reaction to completion.[1]
Q2: Why is a two-phase solvent system often used for this reaction?
A2: The classic Schotten-Baumann condition uses a two-phase system, commonly an organic solvent (like dichloromethane or diethyl ether) and water.[2] The organic phase dissolves the reactants (4-nitroaniline and benzoyl chloride) and the product (this compound), while the aqueous phase contains the base (e.g., NaOH) to neutralize the byproduct HCl. This setup effectively separates the reactants from the neutralizing agent, minimizing the hydrolysis of the acid chloride while still allowing for the neutralization of the generated acid at the interface of the two layers.[2]
Q3: Can I perform this reaction under solvent-free conditions?
A3: While solvent-free reactions are gaining popularity for being environmentally friendly, the synthesis of this compound is typically carried out in a solvent to ensure good mixing and facilitate the reaction between the solid 4-nitroaniline and liquid benzoyl chloride. A solvent also helps to control the reaction temperature.
Effect of Solvent Choice on Reaction Yield
The choice of an organic solvent is critical for maximizing the yield of this compound. The ideal solvent should effectively dissolve the reactants while being relatively inert to the reaction conditions. Below is a summary of commonly used solvents and their likely impact on reaction yield.
| Solvent | Polarity | Typical Reaction System | Expected Yield Range | Rationale and Considerations |
| Dichloromethane (DCM) | Polar Aprotic | Biphasic (with aqueous NaOH) | 90-95% | Excellent solubility for both reactants and the product. Being immiscible with water, it is ideal for a two-phase Schotten-Baumann setup.[2][6] |
| Diethyl Ether | Nonpolar | Biphasic (with aqueous NaOH) | 85-90% | Good solvent for organic reactants, but its lower polarity might result in slightly lower solubility of 4-nitroaniline compared to DCM. Its high volatility requires careful temperature control.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Single-phase (with an organic base like pyridine) | 80-90% | Good solvating power for the reactants. As it is miscible with water, it is more suitable for single-phase reactions with an organic base. |
| Acetonitrile | Polar Aprotic | Biphasic or Single-phase | 85-95% | A polar aprotic solvent that can facilitate the reaction. In a study on N-acetylation, acetonitrile was found to be a good solvent choice. |
| Dimethylformamide (DMF) | Polar Aprotic | Single-phase (with a base) | >95% | Excellent solvating properties for a wide range of organic compounds. Studies on similar acylation reactions have shown that DMF can lead to very high yields. However, its high boiling point can make product isolation more challenging. |
| Aniline (as solvent) | - | Solvent-free (excess aniline) | 94-99% | In some industrial processes, an excess of one of the reactants, such as aniline, can serve as the solvent. This can lead to very high yields but requires a more rigorous purification process to remove the excess aniline.[4] |
Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
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4-Nitroaniline
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 4-nitroaniline (1.0 equivalent) in dichloromethane (approximately 50-100 mL).
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To this solution, add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents).
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Cool the biphasic mixture in an ice bath with vigorous stirring.
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Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the mixture over 15-20 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.
Visualization of Solvent Effect Logic
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
Characterization of 4'-Nitrobenzanilide: A Comparative NMR Analysis
This guide provides a detailed characterization of 4'-Nitrobenzanilide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis with unsubstituted Benzanilide, highlighting the influence of the electron-withdrawing nitro group on the chemical environment of the molecule. The data presented is supported by established experimental protocols for robust and reproducible NMR analysis.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound shows distinct shifts in the proton signals compared to Benzanilide, particularly in the aniline ring. The electron-withdrawing nature of the nitro group at the 4'-position causes a significant downfield shift of the protons on that ring (H-2', H-3', H-5', H-6'), indicating a decrease in electron density.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | NH | ~10.5 | singlet | - |
| H-2', H-6' | ~8.3 | doublet | ~9.0 | |
| H-3', H-5' | ~7.9 | doublet | ~9.0 | |
| H-2, H-6 | ~7.9 | doublet | ~7.5 | |
| H-3, H-5 | ~7.5 | triplet | ~7.5 | |
| H-4 | ~7.6 | triplet | ~7.5 | |
| Benzanilide | NH | ~8.0 | singlet | - |
| H-2', H-6' | ~7.6 | doublet | ~7.8 | |
| H-3', H-5' | ~7.3 | triplet | ~7.8 | |
| H-4' | ~7.1 | triplet | ~7.4 | |
| H-2, H-6 | ~7.9 | doublet | ~7.5 | |
| H-3, H-5 | ~7.5 | triplet | ~7.5 | |
| H-4 | ~7.4 | triplet | ~7.4 |
Comparative ¹³C NMR Data
The ¹³C NMR data further illustrates the electronic effects of the nitro group. The carbons of the nitro-substituted ring in this compound (C-1', C-2', C-3', C-4', C-5', C-6') exhibit notable shifts compared to the corresponding carbons in Benzanilide. The most significant downfield shift is observed for C-4', directly attached to the nitro group, and C-1', the ipso-carbon of the aniline ring.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | ~166 |
| C-1 | ~135 | |
| C-2, C-6 | ~129 | |
| C-3, C-5 | ~128 | |
| C-4 | ~132 | |
| C-1' | ~145 | |
| C-2', C-6' | ~120 | |
| C-3', C-5' | ~125 | |
| C-4' | ~143 | |
| Benzanilide | C=O | ~166 |
| C-1 | ~135 | |
| C-2, C-6 | ~129 | |
| C-3, C-5 | ~127 | |
| C-4 | ~132 | |
| C-1' | ~138 | |
| C-2', C-6' | ~121 | |
| C-3', C-5' | ~129 | |
| C-4' | ~124 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality NMR data.
-
Sample Weighing : Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[1]
-
Dissolution : Gently agitate the vial to ensure complete dissolution of the sample. Sonication can be used if the sample is not readily soluble.
-
Filtration and Transfer : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Instrumentation : A standard NMR spectrometer (e.g., Bruker, Jeol) equipped with a 5 mm probe is used.
-
Locking and Shimming : The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed for ¹³C NMR to obtain singlets for each unique carbon atom. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition time are required.
Visualization of this compound Structure and Key Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Structure of this compound with atom numbering.
References
A Comparative Analysis of the Biological Activities of Benzanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various benzanilide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from recent scientific literature, with supporting experimental data summarized for objective comparison.
Introduction to Benzanilide Derivatives
Benzanilide and its derivatives represent a versatile class of organic compounds characterized by a central amide linkage between a benzoic acid and an aniline moiety. This core structure serves as a privileged scaffold in medicinal chemistry, with substitutions on either aromatic ring leading to a diverse array of pharmacological activities.[1] Researchers have extensively explored these derivatives, revealing their potential as potent agents against cancer, microbial infections, and inflammation.[1][2] The biological efficacy of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors crucial for disease progression.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected benzanilide derivatives from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of benzanilide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 122.3 | [1] |
| Compound B | MCF-7 (Breast) | 101.9 | [1] |
| Thiobenzanilide 17 | A375 (Melanoma) | 11.8 | [3] |
| Thiobenzanilide 15 | MCF-7 (Breast) | 43.0 | [3] |
| Doxorubicin (Control) | A375 (Melanoma) | 6.0 | [3] |
| Tamoxifen (Control) | MCF-7 (Breast) | 30.0 | [3] |
Note: Lower IC50 values indicate higher potency.
Antimicrobial Activity
The antimicrobial efficacy of benzanilide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-(2-diethylaminoethyl)-4-chlorobenzanilide | Staphylococcus aureus | 128 | [4] |
| N-(2-diethylaminoethyl)-2,4-dichlorobenzanilide | Staphylococcus aureus | 64 | [4] |
| N-(2-diethylaminoethyl)-4-nitrobenzanilide | Candida albicans | 256 | [4] |
| Ampicillin (Control) | Staphylococcus aureus | - | |
| Fluconazole (Control) | Candida albicans | - |
Note: Lower MIC values indicate greater antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory properties of benzanilide derivatives are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a key parameter to assess efficacy.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide | - | More potent than Aspirin | [5] |
| N-(p-ethoxyphenyl)-2,6-diacetoxybenzamide | - | More potent than Aspirin | [5] |
| N-(p-ethoxyphenyl)-2,5-dihydroxybenzamide | - | More potent than Aspirin | [5] |
| N-(p-ethoxyphenyl)-2,5-diacetoxybenzamide | - | Almost equal to Aspirin | [5] |
| Aspirin (Control) | - | - | [5] |
Note: Higher percentage of edema inhibition indicates stronger anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzanilide derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 100 µL) of the benzanilide derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test benzanilide derivatives are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of benzanilide derivatives.
Caption: EGFR signaling pathway and the inhibitory action of benzanilide derivatives.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and anti-inflammatory effects of some benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 4'-Nitrobenzanilide: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 4'-Nitrobenzanilide is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] This guide provides a comprehensive comparison of a synthesized batch of this compound against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols and supporting data are presented to ensure a thorough understanding of the analytical process.
The synthesis of this compound can be achieved through methods such as the condensation of 4-nitrobenzoic acid chloride with aniline.[3] This process can introduce impurities, including unreacted starting materials (e.g., 4-nitroaniline, benzoyl chloride) or byproducts from side reactions.[2] Therefore, a robust analytical method is essential to accurately determine the purity of the final product.
Comparative Purity Analysis by HPLC
High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method is highly effective, separating the target compound from potential non-volatile impurities based on polarity.
To validate the purity of a newly synthesized batch of this compound, its HPLC profile was compared directly against a high-purity commercial reference standard. The analysis focused on the retention time (RT) and the peak area percentage to quantify the purity and identify any potential impurities.
Table 1: Comparative HPLC Data for Synthesized vs. Commercial this compound
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Commercial Standard |
| 4-Nitroaniline (Impurity) | 3.5 | 0.45 | Not Detected |
| Benzoic Acid (Impurity) | 4.2 | 0.15 | Not Detected |
| This compound | 7.1 | 99.35 | 99.98 |
| Unknown Impurity | 8.5 | 0.05 | 0.02 |
The data clearly indicates the high purity of the synthesized batch (99.35%). However, trace amounts of what are presumed to be the starting material, 4-nitroaniline, and a hydrolysis product, benzoic acid, were detected. The commercial standard showed a higher purity of 99.98%, serving as an excellent benchmark for the quality of the synthesized product.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of purity validation studies. The following section outlines the protocol used for the HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative analysis of this compound and the separation of potential impurities.
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
Synthesized this compound.
-
This compound commercial reference standard (>99.5% purity).
-
4-Nitroaniline (for impurity identification).
-
Benzoic Acid (for impurity identification).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and the commercial standard into separate 100 mL volumetric flasks.
-
Dissolve the contents in the mobile phase (at initial conditions) to achieve a concentration of 0.1 mg/mL.
-
Prepare individual solutions of 4-nitroaniline and benzoic acid at a similar concentration to confirm their retention times.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
-
-
Data Analysis: The purity of the this compound samples is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram using the following formula:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Analysis
To better illustrate the processes, the following diagrams were generated using Graphviz.
References
- 1. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 2. Cas 3393-96-2,this compound | lookchem [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Separation of 4’-Nitrobenzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4'-Nitrobenzanilide for Researchers and Scientists
An objective analysis of common synthetic routes to 4'-Nitrobenzanilide, a key intermediate in the pharmaceutical and fine chemical industries. This guide provides a comparative overview of performance, supported by experimental data and detailed methodologies.
This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals, dyes, and other specialty chemicals. The efficient and cost-effective synthesis of this compound is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide compares three primary synthetic routes to this compound, focusing on reaction conditions, yields, and overall efficiency to aid in the selection of the most appropriate method for a given application.
Comparison of Synthetic Routes
Three principal methods for the synthesis of this compound are outlined below:
-
Route A: Direct Acylation of Aniline with 4-Nitrobenzoic Acid. This route involves the direct condensation of aniline and 4-nitrobenzoic acid, typically at elevated temperatures or with the use of coupling agents.
-
Route B: Acylation of Aniline with 4-Nitrobenzoyl Chloride. A classic approach where the more reactive acid chloride is used to acylate aniline, often under Schotten-Baumann conditions.
-
Route C: Acylation of 4-Nitroaniline with Benzoyl Chloride. This method reverses the functionalities of the starting materials, acylating the less nucleophilic 4-nitroaniline with benzoyl chloride.
The selection of an optimal synthetic route depends on factors such as desired yield, purity requirements, available starting materials, and reaction conditions. The following table summarizes the key quantitative data for the three discussed methods.
| Parameter | Route A: Acylation with 4-Nitrobenzoic Acid | Route B: Acylation with 4-Nitrobenzoyl Chloride | Route C: Acylation with 4-Nitroaniline |
| Starting Materials | Aniline, 4-Nitrobenzoic Acid | Aniline, 4-Nitrobenzoyl Chloride | 4-Nitroaniline, Benzoyl Chloride |
| Key Reagents/Catalysts | None (high temp) or Coupling Agent (e.g., EDC, HOBt) | Aqueous Base (e.g., NaOH) | Aqueous Base (e.g., NaOH) or Pyridine |
| Solvent | None or Organic Solvent (e.g., Toluene, THF) | Biphasic (e.g., Water/Dichloromethane) | Biphasic or Organic Solvent (e.g., Pyridine) |
| Reaction Temperature | 210°C (uncatalyzed) or Room Temperature (catalyzed) | 0-5°C to Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours (uncatalyzed) | 15-20 minutes | 10-15 minutes |
| Reported Yield | up to 99%[1] | Near-quantitative[2] | High (typical for Schotten-Baumann) |
| Purification Method | Distillation of excess aniline, washing with water | Recrystallization from ethanol | Recrystallization from ethanol |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis.
Route A: Direct Acylation of Aniline with 4-Nitrobenzoic Acid (High-Temperature, Uncatalyzed)
This method involves the direct thermal condensation of aniline and 4-nitrobenzoic acid.
Procedure: A mixture of 4-nitrobenzoic acid (1.0 equivalent) and an excess of aniline (e.g., 2-20 equivalents) is heated to 210°C. The reaction is monitored by the distillation of the water formed. Upon completion (typically 1-3 hours), the excess aniline is removed by distillation, often as an azeotrope with water. The resulting solid this compound is then washed with water and dried to yield a white powder. A reported yield for this method is as high as 99%.[1]
Route B: Acylation of Aniline with 4-Nitrobenzoyl Chloride (Schotten-Baumann Conditions)
This classic method utilizes the high reactivity of an acid chloride for efficient acylation.
Procedure: Aniline (1.0 equivalent) is dissolved in a suitable organic solvent such as dichloromethane. An aqueous solution of sodium hydroxide (e.g., 10%) is added to create a biphasic system. The mixture is cooled in an ice bath, and 4-nitrobenzoyl chloride (1.0 equivalent), dissolved in dichloromethane, is added dropwise with vigorous stirring. The reaction is typically complete within 15-20 minutes. The organic layer is then separated, washed with dilute acid and brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to give this compound. This method is reported to provide a near-quantitative yield.[2]
Route C: Acylation of 4-Nitroaniline with Benzoyl Chloride (Schotten-Baumann Conditions)
This route is an adaptation of the Schotten-Baumann reaction using 4-nitroaniline as the amine component.
Procedure: In a conical flask, 4-nitroaniline (1.0 equivalent) is suspended in an aqueous sodium hydroxide solution (e.g., 10%). Benzoyl chloride (1.0 equivalent) is added portion-wise with vigorous shaking. The reaction is typically exothermic and is allowed to proceed for 10-15 minutes until the smell of benzoyl chloride is no longer apparent. The solid product is then collected by vacuum filtration, washed thoroughly with cold water, and recrystallized from ethanol to afford pure this compound.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: A comparison of the three primary synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
All three synthetic routes offer viable pathways to this compound.
-
Route A provides a high-yielding, atom-economical approach when performed at high temperatures without a solvent, although the conditions are harsh. The use of coupling agents allows for milder conditions but introduces additional reagents that need to be removed.
-
Route B , the acylation of aniline with 4-nitrobenzoyl chloride, is a rapid and high-yielding reaction under mild Schotten-Baumann conditions. The primary consideration for this route is the availability or synthesis of the starting acid chloride.
-
Route C , the acylation of 4-nitroaniline with benzoyl chloride, is also a fast and efficient Schotten-Baumann reaction. The lower nucleophilicity of 4-nitroaniline compared to aniline might slightly impact the reaction rate, but it is generally a robust method.
The choice of the most suitable route will depend on the specific laboratory or industrial context, balancing factors such as starting material availability and cost, required purity, and the scale of the synthesis. For laboratory-scale preparations where high purity is desired, the Schotten-Baumann approaches (Routes B and C) followed by recrystallization are often preferred due to their simplicity, speed, and high yields. For larger-scale industrial production, the direct high-temperature condensation (Route A) might be more economically favorable due to the absence of solvents and additional reagents.
References
Unveiling Trace Impurities in 4'-Nitrobenzanilide: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comprehensive analysis of 4'-Nitrobenzanilide impurities using mass spectrometry, offering a comparative overview of analytical techniques and detailed experimental protocols to aid in robust quality control.
This compound, a key intermediate in the synthesis of various pharmaceuticals and dyes, can contain process-related impurities that may impact the safety and efficacy of the final product. Mass spectrometry stands out as a powerful analytical tool for the identification and quantification of these trace-level impurities due to its high sensitivity and specificity.
Comparison of Mass Spectrometry Techniques for Impurity Analysis
The choice of mass spectrometry technique is critical for effective impurity profiling. While Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for non-volatile and thermally labile compounds like this compound and its potential impurities.
| Feature | LC-MS/MS (Triple Quadrupole - QqQ) | LC-MS (Quadrupole Time-of-Flight - Q-TOF) |
| Primary Application | Targeted quantification of known impurities | Identification of unknown impurities and structural elucidation |
| Mass Accuracy | Low to moderate | High (<5 ppm) |
| Sensitivity | Excellent for targeted analysis (MRM mode) | Good, but generally lower than QqQ for targeted quantification |
| Resolution | Low | High |
| Data Acquired | Specific precursor-to-product ion transitions | Full scan MS and MS/MS spectra of all detectable ions |
| Confidence in Identification | Moderate (based on retention time and MRM transitions) | High (based on accurate mass and fragmentation pattern) |
For routine quality control where the impurities are known, a targeted LC-MS/MS method using a triple quadrupole mass spectrometer is highly efficient and sensitive. For impurity profiling and identification of novel or unexpected impurities, a high-resolution mass spectrometer such as a Q-TOF is more suitable.
Predicted Impurities in this compound Synthesis
The primary synthesis route for this compound involves the acylation of 4-nitroaniline with benzoyl chloride. Based on this, potential impurities include unreacted starting materials, by-products, and degradation products.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) |
| This compound | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ | 242.23 | 243.07 | 105.03, 77.04 |
| 4-Nitroaniline | C₆H₆N₂O₂ | C₆H₆N₂O₂ | 138.12 | 139.05 | 109.04, 92.05, 65.04 |
| Benzoic Acid | C₇H₆O₂ | C₇H₆O₂ | 122.12 | 123.04 | 105.03, 77.04 |
| N,N'-bis(4-nitrophenyl)urea | C₁₃H₁₀N₄O₅ | C₁₃H₁₀N₄O₅ | 302.25 | 303.07 | 165.04, 138.04, 108.03 |
| 4,4'-Dinitrobenzanilide | C₁₃H₉N₃O₅ | C₁₃H₉N₃O₅ | 287.23 | 288.05 | 150.02, 122.02, 104.03 |
The fragmentation of this compound is dominated by the cleavage of the amide bond, leading to the characteristic benzoyl cation at m/z 105 and the subsequent loss of carbon monoxide to form the phenyl cation at m/z 77.[1][2] Similar fragmentation pathways can be predicted for the related impurities.
Experimental Protocol: LC-MS/MS Analysis of this compound Impurities
This section details a robust LC-MS/MS method for the separation and quantification of potential impurities in this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. Liquid Chromatography Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for Targeted Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 243.1 | 105.0 | 20 |
| 4-Nitroaniline | 139.1 | 92.1 | 15 |
| Benzoic Acid | 123.0 | 77.0 | 10 |
| N,N'-bis(4-nitrophenyl)urea | 303.1 | 138.0 | 25 |
| 4,4'-Dinitrobenzanilide | 288.1 | 150.0 | 22 |
Visualizing the Workflow and Impurity Origins
To further clarify the analytical process and the genesis of impurities, the following diagrams are provided.
By implementing robust analytical methods such as the one detailed here, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and safety of downstream products. The provided experimental data and workflows offer a solid foundation for developing and validating in-house impurity analysis protocols.
References
A Comparative Spectroscopic Analysis: 4'-Nitrobenzanilide and 4-amino-4'-nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented below. These properties are crucial for understanding their behavior in different analytical environments.
| Property | 4'-Nitrobenzanilide | 4-amino-4'-nitrobenzanilide |
| Molecular Formula | C₁₃H₁₀N₂O₃[1][2][3][4][5] | C₁₃H₁₁N₃O₃[6] |
| Molecular Weight | 242.23 g/mol [1][2][3][4][5] | 257.24 g/mol [6] |
| Melting Point | 202-204 °C[1][7] | Not available |
| Appearance | White to Orange to Green powder/crystal[1] | Not available |
| Solubility | 2.2 µg/mL at pH 7.4[2] | Not available |
| CAS Number | 3393-96-2[1][2][3][4][5] | 31366-39-9[6] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both compounds. For 4-amino-4'-nitrobenzanilide, the data is predicted based on the known effects of amino group substitution on aromatic systems.
¹H NMR Spectroscopy
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Aromatic protons typically appear in the range of 7.5-8.5 ppm. The specific shifts and coupling patterns are complex due to the two substituted benzene rings. |
| 4-amino-4'-nitrobenzanilide (Predicted) | The introduction of the electron-donating amino group on one ring is expected to shift the signals of the protons on that ring upfield (to lower ppm values) compared to this compound. The protons on the nitro-substituted ring will remain in a similar downfield region. The NH₂ protons would likely appear as a broad singlet. |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3300 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1590, 1480 (C=C stretch, aromatic), ~1520, 1340 (N-O stretch, nitro group). |
| 4-amino-4'-nitrobenzanilide (Predicted) | In addition to the amide and nitro group peaks similar to this compound, two characteristic N-H stretching bands for the primary amine are expected around 3400-3200 cm⁻¹. The C-N stretching of the aromatic amine should appear around 1340-1250 cm⁻¹. |
Mass Spectrometry
| Compound | Molecular Ion (M⁺) Peak (m/z) and Key Fragments |
| This compound | Molecular Ion [M]⁺ at m/z 242. Key fragments often correspond to the benzoyl cation (m/z 105) and fragments of the nitrophenyl group. |
| 4-amino-4'-nitrobenzanilide (Predicted) | Molecular Ion [M]⁺ at m/z 257. Fragmentation is expected to involve the loss of the nitro group, and cleavage at the amide bond, leading to fragments corresponding to the aminobenzoyl and nitrophenylamine moieties. |
UV-Vis Spectroscopy
| Compound | λmax (nm) and Electronic Transitions |
| This compound | Shows strong absorption in the UV region, characteristic of aromatic systems with electron-withdrawing groups. The spectrum typically displays bands corresponding to π → π* transitions.[5] |
| 4-amino-4'-nitrobenzanilide (Predicted) | The presence of the electron-donating amino group is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to this compound due to extended conjugation and intramolecular charge transfer possibilities. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire ¹H NMR spectra using standard pulse sequences.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a transparent pellet.
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Instrumentation : Use a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight - TOF, or Quadrupole).
-
Data Acquisition : Acquire the mass spectrum, ensuring good resolution and signal-to-noise ratio.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and relate the absorbance to the concentration using the Beer-Lambert law if quantitative analysis is required.
Visualizations
Synthesis of 4-amino-4'-nitrobenzanilide
The synthesis of 4-amino-4'-nitrobenzanilide can be logically inferred from the synthesis of similar compounds. A plausible synthetic route involves the reaction of 4-aminobenzoyl chloride with 4-nitroaniline.
References
- 1. This compound CAS#: 3393-96-2 [m.chemicalbook.com]
- 2. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound(3393-96-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. 4-amino-4'-nitrobenzanilide | 31366-39-9 [amp.chemicalbook.com]
- 7. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]
Efficacy comparison of different catalysts for C-H hydroxylation of benzanilides
For researchers, scientists, and professionals in drug development, the direct C-H hydroxylation of benzanilides represents a powerful strategy for accessing valuable phenolic compounds. This guide provides a detailed comparison of the efficacy of different catalysts for this transformation, supported by experimental data, to aid in the selection of the most suitable catalytic system.
The selective introduction of a hydroxyl group into the C-H bonds of benzanilides is a synthetically attractive transformation that can significantly streamline the synthesis of biologically active molecules and pharmaceutical intermediates. Research has demonstrated that the choice of catalyst is paramount, dictating not only the efficiency of the reaction but also, crucially, the regioselectivity of the hydroxylation. This guide focuses on the performance of palladium (Pd) and ruthenium (Ru) catalysts, which have emerged as the most effective metals for this purpose, while also noting the general inefficacy of other common transition metal catalysts.
Catalyst Performance: A Head-to-Head Comparison
A key study in this area by Rao and coworkers has systematically evaluated various transition metal catalysts, revealing that Pd(II) and Ru(II) complexes are uniquely effective for the C-H hydroxylation of benzanilides.[1][2] Other catalysts, including those based on rhodium (Rh), copper (Cu), iron (Fe), nickel (Ni), silver (Ag), gold (Au), and cobalt (Co), were found to be largely ineffective under the reported reaction conditions.[1][2]
The most striking difference between the palladium and ruthenium catalysts lies in their regioselectivity. When N-alkyl-benzanilides are used as substrates, Pd(II) catalysts direct the hydroxylation to the ortho-position of the aniline ring (Ar¹), whereas Ru(II) catalysts favor the ortho-position of the benzoyl ring (Ar²).[1][2] This divergent regioselectivity offers a powerful tool for accessing two distinct classes of hydroxylated benzanilide isomers from a common precursor.
Quantitative Data Summary
The following table summarizes the performance of the most effective palladium and ruthenium catalysts for the C-H hydroxylation of various N-methyl benzanilide substrates. The data is extracted from the seminal work in this field, providing a direct comparison of isolated yields under optimized conditions.[1][2] While specific Turnover Numbers (TON) and Turnover Frequencies (TOF) were not explicitly reported in this key study, the TON can be estimated from the catalyst loading and the isolated yield, providing a measure of catalyst efficiency.
| Substrate (N-methyl benzanilide derivative) | Catalyst (mol%) | Product | Yield (%)[1][2] | Estimated TON |
| Palladium(II) Acetate Catalysis (Hydroxylation on Aniline Ring) | ||||
| N-methylbenzanilide | Pd(OAc)₂ (10) | 2'-Hydroxy-N-methylbenzanilide | 85 | 8.5 |
| 4-Fluoro-N-methylbenzanilide | Pd(OAc)₂ (10) | 4-Fluoro-2'-hydroxy-N-methylbenzanilide | 82 | 8.2 |
| 4-Chloro-N-methylbenzanilide | Pd(OAc)₂ (10) | 4-Chloro-2'-hydroxy-N-methylbenzanilide | 80 | 8.0 |
| 4-Bromo-N-methylbenzanilide | Pd(OAc)₂ (10) | 4-Bromo-2'-hydroxy-N-methylbenzanilide | 78 | 7.8 |
| 4-Methyl-N-methylbenzanilide | Pd(OAc)₂ (10) | 2'-Hydroxy-4-methyl-N-methylbenzanilide | 88 | 8.8 |
| 4-Methoxy-N-methylbenzanilide | Pd(OAc)₂ (10) | 2'-Hydroxy-4-methoxy-N-methylbenzanilide | 90 | 9.0 |
| Ruthenium(II) Dichloride p-Cymene Dimer Catalysis (Hydroxylation on Benzoyl Ring) | ||||
| N-methylbenzanilide | [RuCl₂(p-cymene)]₂ (5) | 2-Hydroxy-N-methylbenzanilide | 92 | 18.4 |
| N-methyl-4-fluorobenzanilide | [RuCl₂(p-cymene)]₂ (5) | 4-Fluoro-2-hydroxy-N-methylbenzanilide | 90 | 18.0 |
| N-methyl-4-chlorobenzanilide | [RuCl₂(p-cymene)]₂ (5) | 4-Chloro-2-hydroxy-N-methylbenzanilide | 88 | 17.6 |
| N-methyl-4-bromobenzanilide | [RuCl₂(p-cymene)]₂ (5) | 4-Bromo-2-hydroxy-N-methylbenzanilide | 85 | 17.0 |
| N-methyl-4-methylbenzanilide | [RuCl₂(p-cymene)]₂ (5) | 2-Hydroxy-4-methyl-N-methylbenzanilide | 95 | 19.0 |
| N-methyl-4-methoxybenzanilide | [RuCl₂(p-cymene)]₂ (5) | 2-Hydroxy-4-methoxy-N-methylbenzanilide | 93 | 18.6 |
Experimental Protocols
The following are generalized experimental protocols for the palladium and ruthenium-catalyzed C-H hydroxylation of benzanilides, based on the procedures reported by Rao and coworkers.[1][2]
Palladium-Catalyzed Ortho-Hydroxylation of the Aniline Ring
A mixture of the N-alkyl benzanilide substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and K₂S₂O₈ (108 mg, 0.4 mmol, 2.0 equiv.) is placed in a sealed tube. A solvent mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) (1.5 mL, v/v = 2:1) is then added. The tube is sealed and the reaction mixture is stirred at 80 °C for 10 hours. After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired hydroxylated product.
Ruthenium-Catalyzed Ortho-Hydroxylation of the Benzoyl Ring
In a sealed tube, the N-alkyl benzanilide substrate (0.2 mmol, 1.0 equiv.), [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol, 5 mol%), and K₂S₂O₈ (162 mg, 0.6 mmol, 3.0 equiv.) are combined. A solvent mixture of TFA and TFAA (1.5 mL, v/v = 2:1) is added. The tube is sealed, and the reaction mixture is stirred at 60 °C for 10 hours. Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel to yield the hydroxylated product.
Visualizing the Process: Experimental Workflow
The general workflow for the catalytic C-H hydroxylation of benzanilides is depicted in the following diagram. This process highlights the key steps from reaction setup to product isolation and analysis, providing a clear overview of the experimental procedure.
Signaling Pathways and Logical Relationships
The regioselectivity of the C-H hydroxylation is dictated by the nature of the catalyst and the directing group within the benzanilide substrate. The following diagram illustrates the logical relationship between the choice of catalyst and the resulting hydroxylation site.
References
In-silico vs. in-vitro studies of benzanilide derivatives
A Comparative Guide to In-Silico and In-Vitro Studies of Benzanilide Derivatives
Introduction
Benzanilide derivatives represent a significant class of organic compounds possessing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The exploration of these derivatives in drug discovery is a dynamic field, leveraging both computational (in-silico) and laboratory-based (in-vitro) methodologies. In-silico studies utilize computer simulations to predict the behavior and properties of molecules, offering a rapid and cost-effective initial screening.[3][4] In contrast, in-vitro studies involve experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture, to observe the biological effects of these compounds directly.[4] This guide provides an objective comparison of these two approaches in the context of benzanilide derivative research, supported by experimental data and detailed protocols.
In-Silico Studies: The Computational Approach
In-silico methods are instrumental in the early phases of drug discovery for identifying and optimizing lead compounds.[5] These computational tools can predict a compound's binding affinity to a specific target protein, as well as its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[5][6] Molecular docking is a primary technique used to forecast the binding orientation and affinity of a molecule to a target protein.[4][7]
Data Presentation: In-Silico Predictions
The following table summarizes predictive data for benzanilide and related derivatives from various in-silico studies. Docking scores are used to estimate the binding affinity of the ligand to the receptor, with more negative scores generally indicating stronger binding.
| Compound/Derivative | Target Protein | In-Silico Method | Predicted Outcome/Score | Reference |
| Benzanilide Derivatives | EGFR | Molecular Docking | Favorable docking energy and pharmacophoric interactions | [1] |
| Benzimidazole-thiazolidinone Derivatives | PPARγ | Molecular Docking | High docking scores indicating high affinity | [8] |
| Pyridine-thiourea Derivatives | S. aureus DNA gyrase B | Molecular Docking | Suitable docking scores indicating potential for further investigation | [9][10] |
| Benzanilide-containing Azoles | Candida albicans CYP51 | Molecular Docking | Good binding to the target protein | [11] |
| Acetamidobenzanilides | Trypanosoma cruzi enzyme | ADME/Toxicity Analysis | Favorable drug-likeness and permeability profiles | [12] |
Experimental Protocol: Molecular Docking
Molecular docking studies are performed to predict the interaction between a small molecule (ligand) and a protein (receptor).
-
Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[9][10] Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Preparation of the Ligand: The 2D structure of the benzanilide derivative is drawn using chemical drawing software and converted to a 3D structure. The geometry of the ligand is then optimized to find its most stable conformation.[9]
-
Docking Simulation: A docking software (e.g., AutoDock, CLC Drug Discovery Workbench) is used to place the ligand into the defined binding site of the receptor.[9][10] The program explores various possible conformations and orientations of the ligand within the binding site.[9]
-
Scoring and Analysis: The interactions between the ligand and the protein are evaluated using a scoring function, which calculates a docking score to estimate the binding affinity.[7] The pose with the best score is then analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions.[9]
Visualization: In-Silico Workflow
Caption: A typical workflow for in-silico molecular docking studies.
In-Vitro Studies: The Experimental Approach
In-vitro experiments are crucial for validating the predictions made by in-silico models and for directly measuring the biological activity of benzanilide derivatives. These assays are conducted in a controlled laboratory setting, often using cell lines or isolated enzymes.
Data Presentation: In-Vitro Experimental Results
The following table summarizes quantitative data from in-vitro studies on various benzanilide derivatives. IC50/EC50 values represent the concentration of a compound required to inhibit a biological process by 50%, while the Zone of Inhibition (ZOI) measures the area where bacterial growth is prevented.
| Derivative/Compound | Assay Type | Target/Cell Line | Measured Activity | Reference |
| Benzanilide Compound A | MTT Assay | MCF-7 (Breast Cancer) | IC50: 122.3 µM | [1] |
| Benzanilide Compound B | MTT Assay | MCF-7 (Breast Cancer) | IC50: 101.9 µM | [1] |
| Thiobenzanilide Cmpd. 17 | MTT Assay | A375 (Melanoma) | EC50: 11.8 µM | [13] |
| Acetamidobenzanilide 5c | Antiparasitic Assay | Trypanosoma cruzi | IC50: 8.0 µM | [12] |
| Benzanilide Derivatives | Disc Diffusion | Bacillus spp. | ZOI: 6.3-10.3 mm | [2] |
| Benzanilide Derivatives | Disc Diffusion | Escherichia coli | ZOI: 6.8-10.1 mm | [2] |
| Benzanilide Cmpd. 6 | Disc Diffusion | Aspergillus spp. | ZOI: 7.1 mm | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to attach overnight in an incubator.
-
Compound Treatment: The benzanilide derivatives are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. A control group receives only the vehicle (medium with DMSO).
-
Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects on the cells.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few more hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a benzanilide derivative.
Comparison and Integration of In-Silico and In-Vitro Approaches
The true power in modern drug discovery lies in the integration of in-silico and in-vitro methods. In-silico screening allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest likelihood of being active.[4] This significantly reduces the time and cost associated with synthesizing and testing a vast number of molecules.
However, computational models are predictions and have limitations.[14] In-vitro experiments are essential for experimental validation.[15] For instance, a benzanilide derivative with a promising docking score against a cancer-related protein must be tested in a cell-based assay (like the MTT assay) to confirm its cytotoxic activity.[1] Strong correlations between in-silico predictions and in-vitro results build confidence in the computational models, while discrepancies can provide valuable insights into complex biological interactions not captured by the models.[14]
Visualization: Integrated Drug Discovery Workflow
Caption: An integrated workflow combining in-silico and in-vitro studies.
Conclusion
Both in-silico and in-vitro studies are indispensable tools in the research and development of benzanilide derivatives as potential therapeutic agents. In-silico methods provide a crucial predictive framework that enables efficient screening and prioritization of candidates. In-vitro assays offer the necessary experimental validation, confirming biological activity and providing quantitative data on efficacy. By strategically combining these computational and experimental approaches, researchers can accelerate the drug discovery pipeline, leading to a more efficient identification and optimization of novel benzanilide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and evaluation of biological activities of benzanilide derivatives [ir.lib.seu.ac.lk]
- 3. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 4. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparative in silico/in vitro analysis of pharmacokinetic profiles of bet inhibitors | Semantic Scholar [semanticscholar.org]
- 15. arxiv.org [arxiv.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4'-Nitrobenzanilide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for confirming the structure of 4'-Nitrobenzanilide, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a complete crystallographic dataset for this compound is not publicly available, this guide presents data from closely related analogs to provide a robust comparative framework. This is supplemented with spectroscopic data for this compound to offer a multi-faceted approach to its structural elucidation.
At a Glance: Comparing Analytical Techniques
The confirmation of this compound's structure relies on a synergistic approach, where the unambiguous spatial arrangement from X-ray crystallography is corroborated by spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Key Advantages |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous determination of molecular structure and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds | Provides detailed information about the molecular skeleton and connectivity in solution. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Rapid and non-destructive method for identifying key chemical bonds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determines the molecular formula and provides clues about structural components. |
X-ray Crystallography: The Gold Standard for Structural Confirmation
Below is a comparative table of crystallographic data for these analogs. It is anticipated that this compound would exhibit similar, though not identical, parameters.
| Parameter | 2-Nitro-N-(4-nitrophenyl)benzamide[1][2] | 3,5-Dinitro-N-(4-nitrophenyl)benzamide[3] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P 2₁2₁2₁ | P2₁/c |
| a (Å) | 8.9443(10) | 7.8999 (9) |
| b (Å) | 9.7147(11) | 8.019 (1) |
| c (Å) | 13.8016(16) | 21.111 (2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 94.285 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1199.2(2) | 1333.7 (3) |
| Z | 4 | 4 |
Key Structural Features from Analogs:
-
The benzanilide core in these molecules dictates a relatively planar conformation, with some torsion angles influenced by the nitro-group substitutions and crystal packing forces.[1][3]
-
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are expected to play a significant role in the crystal lattice of this compound.
Spectroscopic Corroboration
Spectroscopic techniques provide essential data that complements the crystallographic findings, confirming the presence of key functional groups and the overall molecular framework.
| Technique | This compound: Observed Data | Interpretation |
| ¹H NMR | Aromatic protons in distinct regions, amide proton singlet. | Confirms the presence of the two substituted benzene rings and the amide linkage. |
| ¹³C NMR | Resonances corresponding to aromatic carbons and the carbonyl carbon. | Verifies the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching, and N-O stretching of the nitro group. | Confirms the presence of the amide and nitro functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₃H₁₀N₂O₃. | Confirms the elemental composition and molecular weight. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments cited.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent, to a size of 0.1-0.3 mm.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto an IR-transparent window.[4][5]
-
Data Acquisition: The KBr pellet or film is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavelengths.[6]
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structure confirmation and the logical relationship between the different analytical data.
Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.
Figure 2. Logical relationship of how different analytical data contribute to the final structure confirmation.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dinitro-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Anti-inflammatory Properties of Novel Benzanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory properties of recently developed benzanilide derivatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Performance Comparison of Benzanilide Derivatives
The anti-inflammatory efficacy of novel benzanilide derivatives has been evaluated through various in vitro and in vivo assays. This section summarizes the quantitative performance of representative compounds compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound/Derivative | Target/Assay | Result | Comparator | Comparator Result |
| Salicylanilide Derivative (LCC-09) | NF-κB Activation | More potent inhibition | Aspirin / Sodium Salicylate | Less potent |
| N-phenylcarbamothioylbenzamide (1e) | Carrageenan-induced paw edema | 61.45% inhibition | Indomethacin | 22.43% inhibition |
| N-phenylcarbamothioylbenzamide (1h) | Carrageenan-induced paw edema | 51.76% inhibition | Indomethacin | 22.43% inhibition |
| N-phenylcarbamothioylbenzamide (1e) | PGE2 Inhibition | 68.32 pg/mL | Indomethacin | 96.13 pg/mL |
| N-phenylcarbamothioylbenzamide (1h) | PGE2 Inhibition | 54.15 pg/mL | Indomethacin | 96.13 pg/mL |
| 1,4-dihydroquinazolin-3(2H)-yl benzamide (4b) | In vivo paw edema inhibition | >38.1% | Diclofenac Sodium | 37.8% |
| 1,4-dihydroquinazolin-3(2H)-yl benzamide (4o) | In vivo paw edema inhibition | >38.1% | Diclofenac Sodium | 37.8% |
| 1,4-dihydroquinazolin-3(2H)-yl benzamide (4b) | In vitro COX-2 Inhibition (IC50) | 0.04-0.07 µM | Celecoxib | 0.049 µM |
| 1,4-dihydroquinazolin-3(2H)-yl benzamide (4o) | In vitro COX-2 Inhibition (IC50) | 0.04-0.07 µM | Celecoxib | 0.049 µM |
| N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide (1) | Formaldehyde-induced paw swelling | More potent | Aspirin | - |
| N-(p-ethoxyphenyl)-2,6-diacetoxybenzamide (2) | Formaldehyde-induced paw swelling | More potent | Aspirin | - |
| N-(p-ethoxyphenyl)-2,5-dihydroxybenzamide (3) | Formaldehyde-induced paw swelling | More potent | Aspirin | - |
Key Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of benzanilide derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory cascade.
Caption: Putative mechanism of action for the salicylanilide derivative LCC-09.
A typical workflow for assessing the in vivo anti-inflammatory activity of novel compounds is outlined below.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Dosing: Animals are divided into at least three groups: a control group (receiving vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and one or more test groups receiving different doses of the benzanilide derivative. The test compounds and standard drug are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
-
Materials: COX-1 and COX-2 enzymes (human or ovine), arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe) are required.
-
Assay Procedure:
-
The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes).
-
The reaction is then stopped, and the amount of product formed (e.g., prostaglandin E2) is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (vehicle-treated) samples. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
Concluding Remarks
The presented data indicates that novel benzanilide derivatives hold significant promise as a new class of anti-inflammatory agents. Several of the highlighted compounds have demonstrated superior or comparable efficacy to established NSAIDs in preclinical models. In particular, the salicylanilide derivative LCC-09 shows a promising mechanism of action by targeting key inflammatory signaling pathways. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these derivatives is warranted to advance their development as potential therapeutic candidates.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4'-Nitrobenzanilide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4'-Nitrobenzanilide, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is known to cause serious eye irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Key Hazard Information:
| Hazard Statement | GHS Classification | Prevention Measures |
| H319: Causes serious eye irritation[1][2] | Eye Irrit. 2[2] | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The universally recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. Do not allow this chemical to enter drains or the environment.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber).
-
Protective Clothing: Wear a lab coat and closed-toe shoes.
-
Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Carefully sweep up any solid this compound waste. Avoid generating dust.
-
Place the solid waste into a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as paper towels, gloves, and weighing boats, should also be collected and placed in the designated hazardous waste container.
-
-
Liquid Waste (if in solution):
-
Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other waste streams.
-
3. Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with an accurate description of the waste, including its composition and quantity. The preferred disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain and collect the spilled material.
-
Once the bulk of the material is removed, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Report the spill to your supervisor and your institution's EHS office.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Nitrobenzanilide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Nitrobenzanilide. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary known hazard is its capacity to cause serious eye irritation.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to mitigate risks associated with its use.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required equipment.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles | To protect eyes from dust and splashes.[3] |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[4] |
| Body Protection | Lab Coat | Standard laboratory coat | To protect clothing and skin.[3] |
| Respiratory Protection | Dust Respirator | NIOSH-approved | To be used in poorly ventilated areas or when dust formation is likely to avoid inhalation.[4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating the solid form, to minimize dust inhalation.[4]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by removing any unnecessary items and ensuring spill cleanup materials are readily accessible.
-
Handling:
-
Storage:
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Cleanup Protocol
In the case of a spill, follow these steps immediately:[4]
-
Evacuate and Secure: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear all the personal protective equipment listed in the table above.
-
Contain the Spill: Prevent the further spread of the solid material.
-
Cleanup:
-
Decontaminate:
-
Report: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) office.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, filter paper), in a designated and properly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[4]
-
Container Management: Use a container that is compatible with this compound. The original container or a clean, dry, and sealable container approved for hazardous waste is suitable.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage of Waste: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
